Dimethoxanate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVJCSPCMCAXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197257 | |
| Record name | Dimethoxanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-93-0 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxanate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxanate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethoxanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOXANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E3KG5FWDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethoxanate Hydrochloride: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxanate hydrochloride, a phenothiazine derivative, is a non-narcotic antitussive agent. Its mechanism of action is understood to be multifactorial, involving both central and peripheral pathways to achieve its cough-suppressant effects. Centrally, it is known to interact with the medullary cough center, with specific high-affinity binding to the sigma-1 receptor. Peripherally, it is thought to modulate the activity of sensory nerve endings in the respiratory tract, thereby reducing the afferent signals that trigger the cough reflex. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound hydrochloride, including available quantitative data, detailed experimental protocols for key assays, and visual representations of its pharmacological pathways and experimental workflows.
Introduction
This compound hydrochloride is a centrally and peripherally acting non-narcotic antitussive agent.[1] As a member of the phenothiazine class of compounds, it shares some structural similarities with other drugs in this class that are used for a variety of therapeutic purposes.[2][3] This guide will delve into the specific molecular and physiological mechanisms by which this compound exerts its antitussive effects, providing a technical resource for researchers and professionals in the field of drug development.
Central Mechanism of Action
The primary central effect of this compound hydrochloride is the suppression of the cough reflex via its action on the medullary cough center in the brainstem.[1] While the precise network of interactions is not fully elucidated for this compound specifically, the key identified molecular target is the sigma-1 receptor.
Sigma-1 Receptor Binding
This compound has been shown to bind with high affinity to what were initially described as dextromethorphan-binding sites in the brain, which are now largely recognized as sigma-1 receptors.[4][5][6] This interaction is considered a significant component of its central antitussive mechanism.
The following table summarizes the available quantitative data for the interaction of this compound hydrochloride with the sigma-1 receptor.
| Ligand | Receptor/Binding Site | Preparation | Radioligand | IC50 (nM) | Reference |
| This compound | Sigma-1 (Dextromethorphan Site) | Guinea Pig Brain Homogenate | [3H]Dextromethorphan | 41 | [4] |
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
The following protocol is based on the methodology described by Craviso and Musacchio (1983) for the characterization of dextromethorphan binding sites, which are now understood to be predominantly sigma-1 receptors.[4]
Objective: To determine the binding affinity (IC50) of this compound hydrochloride for the sigma-1 receptor in a competitive radioligand binding assay.
Materials:
-
Tissue Preparation: Whole brains from male Hartley guinea pigs.
-
Buffers: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Dextromethorphan ([3H]DM).
-
Competitor: this compound hydrochloride.
-
Non-specific binding control: Unlabeled dextromethorphan.
-
Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified duration.
-
The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
Assay tubes are prepared containing the membrane preparation, [3H]DM at a fixed concentration (e.g., near its Kd), and varying concentrations of this compound hydrochloride.
-
A set of tubes for determining non-specific binding contains a high concentration of unlabeled dextromethorphan.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DM) is determined by non-linear regression analysis of the competition curve.
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antitussive action of some phenothiazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity dextromethorphan binding sites in guinea pig brain. II. Competition experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High affinity dextromethorphan binding sites in guinea pig brain. Effect of sigma ligands and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan binding sites in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethoxanate: A Technical Guide on a Phenothiazine Class Cough Suppressant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a centrally acting cough suppressant belonging to the phenothiazine class of drugs.[1] Historically marketed under trade names such as Cothera and Perlatos, it was utilized for the symptomatic relief of cough.[1] However, its approval for marketing in the United States was withdrawn by the Food and Drug Administration (FDA) in 1975 due to a lack of evidence for its efficacy.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, chemical properties, and the available, albeit limited, scientific data.
Chemical and Physical Properties
This compound is chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate | [1] |
| Molecular Formula | C19H22N2O3S | [1] |
| Molar Mass | 358.46 g/mol | [1] |
| CAS Number | 477-93-0 | [1] |
| ATC Code | R05DB28 | [1] |
Mechanism of Action
This compound exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2] It is classified as a non-narcotic agent, and its mode of action is distinct from opioid-based cough suppressants as it does not interact with opioid receptors.[2]
Central Action
The primary mechanism of this compound is its direct action on the medullary cough center in the brainstem.[2] This region of the central nervous system is responsible for coordinating the cough reflex. By modulating neuronal activity within this center, this compound is thought to reduce the frequency and intensity of the cough reflex.[2] The precise receptor targets within the medullary cough center have not been fully elucidated.[2]
Peripheral Action
In addition to its central effects, this compound is believed to have a peripheral antitussive action. This likely involves the modulation of sensory nerve endings located in the respiratory tract, which reduces their sensitivity to irritants that can trigger a cough.[2]
Sigma-1 Receptor Binding
This compound has been shown to bind to the sigma-1 receptor with an IC50 of 41 nM.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cellular stress responses. The activation of sigma-1 receptors by agonists has been demonstrated to inhibit cough in preclinical models, suggesting a potential role for this interaction in the antitussive effect of this compound.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the cough reflex and the mechanism of action of this compound.
Caption: Proposed mechanism of this compound on the cough reflex pathway.
Caption: Postulated role of this compound in Sigma-1 receptor signaling.
Pharmacokinetics and Toxicology
Detailed quantitative data on the pharmacokinetics and toxicology of this compound are scarce in the publicly available literature. The information that is available is summarized in a qualitative manner in the tables below.
Table 2: Summary of Pharmacokinetic Properties
| Parameter | Description | Reference |
| Absorption | Readily absorbed after oral administration. | [2] |
| Metabolism | Undergoes hepatic metabolism. | [2] |
| Excretion | Metabolites and the parent compound are primarily excreted via the renal route. | [2] |
| Duration of Action | Sufficient to provide symptomatic relief with a manageable dosing schedule. | [2] |
Table 3: Summary of Toxicological Profile
| Parameter | Description | Reference |
| General Safety | Generally favorable safety profile with relatively mild and infrequent adverse effects. | [2] |
| Common Side Effects | Dizziness, gastrointestinal discomfort, and mild sedation. | [2] |
| Dependence | Non-narcotic with no interaction with opioid receptors, thus avoiding the risk of dependence and abuse. | [2] |
Synthesis
The synthesis of this compound involves a two-step process starting from phenothiazine.[1]
Caption: Synthesis pathway of this compound.
Experimental Protocols
A General Protocol for Evaluating Antitussive Efficacy in the Mid-20th Century:
This protocol is a generalized representation and not specific to this compound trials.
-
Patient Selection:
-
Inclusion of adult patients with a persistent cough due to specific etiologies (e.g., chronic bronchitis, upper respiratory tract infections).
-
Exclusion criteria would typically involve other confounding respiratory conditions or contraindications to the study medication.
-
-
Study Design:
-
Often a double-blind, placebo-controlled, crossover design was employed to minimize bias.
-
Patients would receive the active drug (this compound) and a placebo for a defined period, with a washout period in between.
-
-
Dosage and Administration:
-
The drug would be administered orally at specified doses and intervals.
-
-
Efficacy Assessment:
-
Subjective Measures: Patients would record the frequency and severity of their cough in a diary using a rating scale (e.g., 0 for no cough to 4 for severe, persistent cough).
-
Objective Measures (less common and technologically limited at the time): Attempts at objective measurement might have included physician observation and recording of cough frequency during clinic visits. Modern objective cough counting technologies were not available.
-
-
Safety Assessment:
-
Recording of any adverse events reported by the patients or observed by the investigators.
-
Basic laboratory tests might have been conducted before and after treatment periods.
-
-
Statistical Analysis:
-
Comparison of the subjective cough scores between the active treatment and placebo periods to determine statistical significance.
-
Caption: Generalized workflow for a crossover clinical trial of an antitussive agent.
Conclusion
This compound is a phenothiazine-class cough suppressant with a central and peripheral mechanism of action. Its interaction with the sigma-1 receptor presents an interesting area for further research into non-opioid antitussive pathways. However, the historical withdrawal of this compound from the US market due to a lack of demonstrated efficacy, coupled with a scarcity of robust quantitative clinical data, underscores the challenges in its clinical development. This technical guide consolidates the available knowledge on this compound, providing a foundation for researchers and drug development professionals interested in the history and pharmacology of antitussive agents. The limitations in the available data highlight the evolution of clinical trial standards and the importance of rigorous, quantitative evidence in modern drug development.
References
Pharmacological Profile of Dimethoxanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1] It is utilized for the symptomatic relief of cough.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information and provides context based on its drug class and receptor interactions.
Mechanism of Action
This compound exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2]
2.1 Central Mechanism: The primary action of this compound is the suppression of the cough reflex within the central nervous system (CNS). It acts directly on the medullary cough center in the brainstem, modulating neuronal activity to reduce the frequency and intensity of the cough reflex.[2] Unlike opioid-based antitussives, this compound's central mechanism is not mediated by opioid receptors.[2]
2.2 Peripheral Mechanism: In addition to its central effects, this compound is believed to possess peripheral antitussive properties. This is thought to involve the modulation of sensory nerve endings in the respiratory tract, dampening their sensitivity to irritants and thereby reducing the initiation of the cough reflex at its source.[2]
2.3 Molecular Target: this compound is a ligand for the sigma-1 receptor, with a reported IC50 of 41 nM.[1] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is involved in the modulation of various signaling pathways.[3] The antitussive effects of several non-narcotic cough suppressants are attributed to their action on sigma-1 receptors within the brainstem, suggesting this is a key component of this compound's mechanism.[4][5][6]
Signaling Pathways
The precise signaling cascades initiated by this compound are not fully elucidated. However, based on its interaction with the sigma-1 receptor and its classification as a phenothiazine, the following pathways are likely involved.
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its antitussive and CNS depressant effects.
4.1 Receptor Binding Profile: Limited quantitative data is available for the receptor binding profile of this compound.
| Receptor/Target | Binding Affinity (IC50/Ki) | Reference |
| Sigma-1 Receptor | IC50: 41 nM | [1] |
| Dopamine Receptors | Not Available | - |
| Muscarinic Receptors | Not Available | - |
| Histamine Receptors | Not Available | - |
| Adrenergic Receptors | Not Available | - |
4.2 Antitussive Effects: Clinical studies have indicated the efficacy of this compound in reducing cough symptoms in conditions such as bronchitis and upper respiratory tract infections.[2] However, specific dose-response data from preclinical or clinical studies are not readily available in the current literature.
Pharmacokinetics
The pharmacokinetic profile of this compound has been qualitatively described.
| Parameter | Description | Reference |
| Absorption | Readily absorbed after oral administration. | [2] |
| Distribution | Not Available | - |
| Metabolism | Undergoes hepatic metabolism. | [2] |
| Elimination | Metabolites and parent compound are primarily excreted via the renal route. | [2] |
| Half-life (t1/2) | Not Available | - |
| Peak Plasma Concentration (Cmax) | Not Available | - |
| Time to Peak Concentration (Tmax) | Not Available | - |
| Area Under the Curve (AUC) | Not Available | - |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are scarce. The following are representative methodologies for key experiments relevant to its pharmacological profile.
6.1 Sigma-1 Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized procedure for determining the binding affinity of a test compound to the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig brain or a cell line expressing the sigma-1 receptor is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
6.2 In Vivo Antitussive Efficacy - Citric Acid-Induced Cough Model (Guinea Pig)
This is a standard preclinical model to evaluate the antitussive potential of a compound.
Methodology:
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions.
-
Drug Administration: Animals are pre-treated with the test compound (this compound) or vehicle control at various doses via a specified route (e.g., oral gavage).
-
Cough Induction: After a set pre-treatment time, the animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, typically citric acid (e.g., 0.3 M solution), for a defined period.
-
Cough Recording: The number of coughs is recorded during and after the exposure period using a microphone and specialized software to differentiate cough sounds from other respiratory noises.
-
Data Analysis: The number of coughs in the drug-treated groups is compared to the vehicle control group. The percentage of cough inhibition is calculated, and a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal antitussive effect).
Clinical Efficacy and Safety
7.1 Clinical Efficacy: this compound has been clinically used for the management of cough associated with various respiratory conditions.[2] However, large-scale, double-blind, placebo-controlled clinical trials with quantitative endpoints such as 24-hour cough frequency are not readily found in the contemporary literature.
7.2 Safety and Tolerability: The safety profile of this compound is generally considered favorable, with adverse effects being relatively mild and infrequent.[2]
Commonly Reported Side Effects:
As a phenothiazine derivative, there is a theoretical potential for other class-related side effects, although these are not prominently reported for this compound in the context of its antitussive use.
Conclusion
This compound is a non-narcotic antitussive agent with a dual mechanism of action involving the central modulation of the medullary cough center and peripheral effects on sensory nerves. Its interaction with the sigma-1 receptor is a key aspect of its central mechanism. While its clinical use has demonstrated efficacy in cough suppression, there is a notable scarcity of publicly available quantitative pharmacodynamic and pharmacokinetic data. Further research, including well-controlled preclinical and clinical studies, would be beneficial to fully characterize the dose-response relationship, receptor selectivity profile, and complete pharmacokinetic parameters of this compound. Such data would provide a more robust basis for its optimal clinical application and for the development of future antitussive agents targeting similar pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible role of σ-receptors in the regulation of cough reflex, gastrointestinal and retinal function [jstage.jst.go.jp]
- 6. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethoxanate's Affinity for the Sigma-1 Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate, a phenothiazine derivative, is primarily recognized for its antitussive properties. While its mechanism of action has been historically attributed to its effects on the medullary cough center, emerging evidence has highlighted its interaction with the sigma-1 receptor, a unique intracellular chaperone protein. This guide provides a comprehensive technical overview of the binding affinity of this compound to the sigma-1 receptor, supported by available data, experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Binding Data
The binding affinity of this compound for the sigma-1 receptor has been quantified, providing a crucial metric for understanding its pharmacological profile. The available data is summarized in the table below.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Sigma-1 | IC50 | 41 |
IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The determination of the binding affinity of a ligand to its receptor is a fundamental aspect of pharmacological research. While the specific protocol used to determine the IC50 of this compound for the sigma-1 receptor is not explicitly detailed in the currently available literature, a standard and widely accepted methodology for such an assessment is the radioligand binding assay. Below is a detailed, representative protocol that is commonly employed for characterizing the binding of compounds to the sigma-1 receptor.
Competitive Radioligand Binding Assay for Sigma-1 Receptor
This assay measures the ability of an unlabeled compound (in this case, this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.
Materials:
-
Radioligand: Typically, a high-affinity, selective sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine is used.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Receptor Source: Membrane preparations from tissues or cells expressing a high density of sigma-1 receptors (e.g., guinea pig brain or liver, or cultured cell lines like HEK293T).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or unlabeled (+)-pentazocine) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: Pre-treated with a substance like polyethylenimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow:
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each tube/well contains:
-
A fixed amount of the receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound).
-
For determining total binding, only the radioligand and membranes are added.
-
For determining non-specific binding, the radioligand, membranes, and a high concentration of the unlabeled competitor are added.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding at each concentration of the test compound is calculated.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value is determined from the competition curve using non-linear regression analysis.
-
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation can modulate a wide array of downstream signaling pathways, influencing cellular processes such as calcium homeostasis, ion channel activity, and neuronal signaling. While direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited, its binding to the sigma-1 receptor suggests potential involvement in the following cascades.
Modulation of Intracellular Calcium Signaling
A primary function of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) signaling. It interacts with the inositol 1,4,5-trisphosphate (IP3) receptor at the ER membrane, stabilizing it and modulating the release of Ca²⁺ from ER stores.
Caption: Potential modulation of Ca²⁺ signaling by this compound.
Interaction with Ion Channels
The sigma-1 receptor has been shown to modulate the activity of various voltage-gated ion channels, including potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels. This modulation can impact neuronal excitability and neurotransmitter release. As a sigma-1 receptor ligand, this compound could potentially influence these channels, contributing to its overall pharmacological effects.
Functional Implications for Antitussive Activity
The antitussive effect of several compounds has been linked to their activity at the sigma-1 receptor. It is hypothesized that sigma-1 receptor agonists can suppress the cough reflex. Given that this compound is a known antitussive agent and binds to the sigma-1 receptor, it is plausible that its therapeutic action is, at least in part, mediated through this receptor. This could occur through the modulation of neuronal activity within the medullary cough center or via peripheral effects on sensory nerves in the respiratory tract.
Conclusion
This compound exhibits a notable binding affinity for the sigma-1 receptor, with an IC50 of 41 nM. While the precise experimental protocol for this determination is not publicly available, it was likely established using a standard competitive radioligand binding assay. The interaction of this compound with the sigma-1 receptor suggests a potential for the modulation of key cellular signaling pathways, including intracellular calcium homeostasis and ion channel function. Further research is warranted to elucidate the specific downstream effects of this compound binding to the sigma-1 receptor and to definitively link this interaction to its antitussive mechanism of action. A deeper understanding of these processes could open new avenues for the development of more targeted and effective antitussive therapies.
An In-depth Technical Guide to the Chemical Structure and Properties of Dimethoxanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1][2] Historically marketed under various trade names including Atuss, Cothera, and Cotrane, it was utilized for the symptomatic relief of cough.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is chemically designated as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[2] The molecule consists of a tricyclic phenothiazine core, a characteristic feature of this class of compounds, linked to a side chain containing two ether linkages and a terminal dimethylamino group.
| Identifier | Value |
| IUPAC Name | 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate[2] |
| CAS Number | 477-93-0[2] |
| Molecular Formula | C₁₉H₂₂N₂O₃S[2] |
| SMILES String | CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
| Molecular Weight | 358.46 g/mol [2] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its hydrochloride salt are summarized below.
| Property | Value | Form |
| Melting Point | 161-163 °C (decomposes) | Hydrochloride Salt |
| Calculated pKa | 8.86 | Basic |
| Calculated logP | 3.91 | N/A |
| Topological Polar Surface Area (TPSA) | 42.01 Ų | N/A |
Pharmacology
Mechanism of Action
This compound is a centrally acting antitussive that is believed to exert its primary effect on the medullary cough center in the brainstem, thereby reducing the frequency and intensity of the cough reflex.[1] Unlike opioid-based antitussives, this compound is non-narcotic and does not carry the associated risks of addiction.[1] In addition to its central effects, peripheral mechanisms involving the modulation of sensory nerve endings in the respiratory tract may also contribute to its antitussive activity.[1]
Furthermore, this compound has been identified as a ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. The binding affinity of this compound to the sigma-1 receptor is significant, and this interaction may play a role in its pharmacological effects.
Pharmacokinetics
-
Absorption: this compound is readily absorbed following oral administration.[1]
-
Metabolism: It undergoes hepatic metabolism.[1]
-
Excretion: The parent compound and its metabolites are primarily excreted via the renal route.[1]
Pharmacodynamics and Clinical Use
Clinical studies have indicated the efficacy of this compound in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[1] The typical duration of action allows for a manageable dosing schedule.[1] However, it is noteworthy that the marketing approval for this compound in the United States was withdrawn by the FDA in 1975 due to a lack of evidence of efficacy.[2]
Side Effects
Commonly reported side effects of this compound are generally mild and may include dizziness, drowsiness, and gastrointestinal discomfort such as nausea and vomiting.[1][2]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and its relationship to the cough reflex pathway.
Caption: The cough reflex pathway and the central inhibitory action of this compound.
Caption: Proposed dual mechanism of action for this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of this compound and other antitussive agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process as described in the von Seeman patent (US 2,778,824).
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
-
Reactants: Phenothiazine and phosgene.
-
Procedure: Phenothiazine is reacted with an excess of phosgene in an inert solvent, such as toluene, at a controlled temperature. The reaction mixture is then worked up to isolate the phenothiazine-10-carbonyl chloride intermediate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
-
Reactants: Phenothiazine-10-carbonyl chloride and 2-(2-(dimethylamino)ethoxy)ethanol.
-
Procedure: The phenothiazine-10-carbonyl chloride is dissolved in an appropriate solvent, and 2-(2-(dimethylamino)ethoxy)ethanol is added, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred until the reaction is complete.
-
Purification: The final product, this compound, is isolated and purified, typically through extraction and subsequent crystallization, potentially as the hydrochloride salt for improved stability and handling.
Caption: Synthetic pathway of this compound.
In Vivo Antitussive Activity Assays
This is a widely used model to evaluate the efficacy of centrally acting antitussives.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
A baseline cough rate is established.
-
The test compound (this compound) or vehicle is administered (e.g., orally or intraperitoneally).
-
After a predetermined time, the animals are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set duration (e.g., 3 minutes).[3]
-
The number of coughs is recorded during and after the exposure period.
-
-
Data Analysis: The percentage inhibition of the cough reflex is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.
This model is suitable for screening antitussive agents in mice.
-
Animals: Albino mice of either sex.
-
Procedure:
-
Mice are individually placed in a desiccator.
-
Sulfur dioxide (SO₂) gas is generated by adding sulfuric acid to a sodium hydrogen sulfite solution.[4][5]
-
The mice are exposed to the SO₂ atmosphere for a short period (e.g., 30-45 seconds).[5]
-
The number of coughs is counted for a defined observation period (e.g., 5 minutes) immediately after exposure.[4][5]
-
The test compound or vehicle is administered, and the procedure is repeated after a specified time.
-
-
Data Analysis: The antitussive effect is determined by the reduction in the number of coughs after drug administration compared to the pre-treatment or vehicle control values.[5]
Sigma-1 Receptor Binding Assay
This in vitro assay is used to determine the affinity of a compound for the sigma-1 receptor.
-
Materials:
-
Procedure (Competitive Inhibition Assay):
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound in biological matrices such as plasma or urine.
-
Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction can be employed to isolate this compound from the biological matrix and remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
-
Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the biological samples is then determined by comparing their peak areas to the calibration curve.
Conclusion
This compound is a phenothiazine derivative with established antitussive properties, acting primarily through the central nervous system. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and pharmacological profile. The outlined experimental protocols offer a framework for the further investigation of this compound and the development of novel antitussive agents. While its clinical use has been limited, the study of its mechanism of action, particularly its interaction with the sigma-1 receptor, may provide valuable insights for future drug discovery efforts in the field of respiratory medicine.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive effect of Celosia argentea granule formulation on SO2 gas-induced cough in experimental animals [journals.ipinnovative.com]
- 5. Evaluation of antitussive activity of formulations with herbal extracts in sulphur dioxide (SO2) induced cough model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Dimethoxanate: A Technical Review of a Phenothiazine Antitussive
Foreword: This technical guide provides an in-depth exploration of the historical development of Dimethoxanate, a phenothiazine derivative once utilized as a non-narcotic antitussive agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and the preclinical and clinical evidence that defined its therapeutic journey. While this compound is no longer in widespread clinical use, its history offers valuable insights into the evolution of antitussive drug discovery and the complexities of targeting the cough reflex.
Introduction
This compound, with the chemical name 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, emerged in the mid-20th century as a non-opioid alternative for the symptomatic relief of cough.[1] As a member of the phenothiazine class of compounds, it was investigated for its ability to suppress the cough reflex without the addictive potential and other side effects associated with narcotic antitussives like codeine.[2] First introduced in several European countries, including Austria, Belgium, and France in 1911, and later in Italy and Spain in 1963, its trajectory in the United States was ultimately curtailed by a withdrawal of marketing approval by the FDA in 1975 due to a perceived lack of evidence for its efficacy.[1]
This guide will systematically review the available scientific and clinical data on this compound, presenting its pharmacological profile and the experimental methodologies used in its evaluation.
Chemical Synthesis
The synthesis of this compound involves a two-step process starting from phenothiazine.[1]
Step 1: Formation of Phenothiazine-10-carbonyl chloride
Phenothiazine is reacted with phosgene (COCl₂) to yield Phenothiazine-10-carbonyl chloride.
Step 2: Esterification
The resulting Phenothiazine-10-carbonyl chloride is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to produce the final product, this compound.[1]
Mechanism of Action
This compound's antitussive effect is understood to be mediated through a dual mechanism, involving both central and peripheral nervous system actions.[2] This multifactorial approach distinguishes it from purely centrally acting agents.
Central Action
The primary central effect of this compound is the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[2] Unlike opioid antitussives, it does not interact with opioid receptors, thereby avoiding the associated risks of dependence and respiratory depression.[2] The precise molecular targets within the medulla have not been fully elucidated, but it is hypothesized to inhibit neuronal activity that triggers the cough response.[2]
Peripheral Action
Peripherally, this compound is believed to modulate the activity of sensory nerve endings in the respiratory tract.[2] By reducing the sensitivity of these nerves to irritant stimuli, it can decrease the initiation of the cough reflex at its source.[2]
Sigma-1 Receptor Binding
A significant aspect of this compound's molecular pharmacology is its affinity for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. It has been shown to bind to the sigma-1 receptor with an IC₅₀ of 41 nM.[1] The sigma-1 receptor is implicated in the modulation of various signaling pathways, and its activation by agonists has been shown to inhibit the cough reflex. The antitussive effects of other sigma-1 receptor agonists, such as dextromethorphan, are believed to be mediated, at least in part, through this receptor.
Preclinical Evaluation
Animal Models of Cough
The primary animal model used for screening potential antitussive compounds is the induction of cough in guinea pigs. This model is favored due to the well-characterized nature of the cough reflex in this species.
4.1.1 Citric Acid-Induced Cough Model
A commonly employed method involves exposing conscious, unrestrained guinea pigs to an aerosol of citric acid, a known tussigenic agent. The number of coughs is then counted over a specified period.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs (General)
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for a set period.
-
Exposure Chamber: Animals are placed individually in a whole-body plethysmograph chamber.
-
Baseline Cough Response: A baseline cough response is established by exposing the animals to a standardized concentration of citric acid aerosol (e.g., 0.3 M) for a fixed duration (e.g., 10 minutes). The number of coughs is recorded.
-
Drug Administration: this compound or a vehicle control is administered, typically via oral or intraperitoneal routes, at varying doses.
-
Post-Treatment Challenge: After a predetermined time following drug administration, the animals are re-challenged with the citric acid aerosol.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline and vehicle control groups. The percentage inhibition of cough is calculated.
Sigma-1 Receptor Binding Assay (General Protocol)
To determine the binding affinity of a compound like this compound to the sigma-1 receptor, a radioligand binding assay is typically performed.
-
Membrane Preparation: Membranes are prepared from a tissue source known to have a high density of sigma-1 receptors, such as guinea pig liver.
-
Incubation: The prepared membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Clinical Evaluation
Clinical studies have been cited as demonstrating the efficacy of this compound in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[2] However, detailed quantitative data from these historical trials are not widely available in contemporary medical literature. A notable early clinical evaluation was published by Parish F.A. in 1959, though accessing the full quantitative results of this study has proven difficult.
Clinical Trial Design (General)
Clinical trials for antitussive agents typically involve a double-blind, placebo-controlled design. Key parameters assessed include:
-
Cough Frequency: Objectively measured using sound recording devices or subjectively reported by patients.
-
Cough Severity: Assessed using patient-reported rating scales.
-
Sputum Production: Measured to assess any expectorant effects.
-
Adverse Events: Monitored to evaluate the safety and tolerability of the drug.
Table 1: Summary of Preclinical and Clinical Data for this compound (Qualitative)
| Parameter | Finding | Reference |
| Drug Class | Phenothiazine derivative, non-narcotic antitussive | [1] |
| Mechanism of Action | Central (medullary cough center) and peripheral (sensory nerve) effects | [2] |
| Molecular Target | Sigma-1 Receptor | [1] |
| Binding Affinity (IC₅₀) | 41 nM | [1] |
| Preclinical Efficacy | Specific quantitative data not available | - |
| Clinical Efficacy | Reported to be effective for cough in bronchitis and upper respiratory tract infections | [2] |
| Key Clinical Study | Parish F.A., 1959 | Full data not available |
| Regulatory Status (US) | Marketing approval withdrawn by FDA in 1975 | [1] |
Discussion and Conclusion
This compound represents an early effort in the development of non-narcotic antitussives. Its dual mechanism of action, targeting both central and peripheral pathways, and its interaction with the sigma-1 receptor, highlight a multifaceted pharmacological profile. The historical context of its development and subsequent withdrawal from the US market underscores the evolving standards for evidence-based medicine and the challenges in demonstrating robust clinical efficacy for antitussive agents.
While a comprehensive quantitative assessment of this compound's efficacy is limited by the availability of historical data, its story provides a valuable case study for drug development professionals. The exploration of non-opioid pathways for cough suppression, such as the sigma-1 receptor, remains a pertinent area of research in the quest for safer and more effective antitussive therapies. Future research into the downstream signaling of the sigma-1 receptor in the context of the cough reflex may yet yield novel therapeutic targets.
References
Dimethoxanate: A Technical Whitepaper on its CNS Depressant and Analgesic Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimethoxanate, a phenothiazine derivative primarily classified as an antitussive, has also been noted for its potential central nervous system (CNS) depressant and analgesic effects. This document provides a comprehensive technical overview of these properties, synthesizing the available pharmacological data. While specific quantitative data and detailed experimental studies on this compound's analgesic and sedative activities are limited in publicly accessible literature, this guide outlines the plausible mechanisms of action and the standard experimental protocols that would be employed for its evaluation. The primary known molecular target is the sigma-1 receptor, with hypothesized downstream effects on inhibitory neurotransmitter systems. This paper aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound beyond its role as a cough suppressant.
Introduction
This compound is an organic compound belonging to the phenothiazine class of molecules, which are known for their diverse bioactivity.[1][2] While clinically used as a cough suppressant, preliminary observations have suggested that this compound may also possess analgesic, local anesthetic, and CNS depressant properties.[3] These characteristics indicate a broader pharmacological profile that warrants further investigation, particularly for applications in pain management and conditions requiring CNS modulation, such as spasticity and neuropathic pain.[4] This guide consolidates the existing data and provides a theoretical framework for its CNS-related effects.
Pharmacological Profile
Physicochemical Properties
| Property | Value |
| Formula | C19H22N2O3S |
| Molar Mass | 358.46 g·mol−1 |
| Class | Phenothiazine |
Pharmacokinetics
This compound is reported to be readily absorbed following oral administration.[5] It undergoes hepatic metabolism, and its metabolites are primarily excreted through the renal route.[5]
| Parameter | Value | Citation |
| Onset of Action (Oral) | 30 - 60 minutes | [4] |
| Duration of Action | 4 - 6 hours | [4] |
Mechanism of Action
The precise mechanism underlying this compound's CNS depressant and analgesic effects is not fully elucidated.[4] However, evidence points towards its interaction with the sigma-1 receptor and potential modulation of inhibitory neurotransmitter systems.
Sigma-1 Receptor Binding
This compound has been shown to bind to the sigma-1 receptor with a notable affinity. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in the modulation of various signaling pathways and ion channels.
| Ligand | Receptor | Binding Affinity (IC50) | Citation |
| This compound | Sigma-1 | 41 nM | [3] |
Hypothesized Modulation of GABA and Glycine Receptors
It is theorized that, like many CNS depressants, this compound may enhance the activity of the primary inhibitory neurotransmitters in the CNS: gamma-aminobutyric acid (GABA) and glycine.[4] This potentiation of inhibitory signaling would lead to a reduction in neuronal excitability, resulting in sedative and muscle-relaxant effects. However, direct experimental evidence for this compound's interaction with GABA or glycine receptors is not currently available in the literature.
Below is a diagram illustrating the proposed signaling pathway for this compound's CNS effects.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Efficacy Evaluation
To quantify the CNS depressant and analgesic effects of this compound, standardized preclinical animal models would be utilized. The following sections detail the methodologies for these key experiments.
Evaluation of Analgesic Activity
The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia.[3][5]
4.1.1. Hot Plate Test
This test measures the response latency to a thermal stimulus, reflecting supraspinal analgesic effects.[6]
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 1°C).
-
Procedure:
-
Acclimatize animals (mice or rats) to the testing room.
-
Record the baseline latency by placing the animal on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.
-
Administer this compound or a control vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and record the response latency.
-
-
Data Analysis: An increase in the time taken to respond compared to the baseline and control group indicates an analgesic effect.
4.1.2. Tail-Flick Test
This model assesses the spinal reflex to a thermal stimulus.[6]
-
Apparatus: An analgesiometer that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail positioned over the heat source.
-
Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off is established to prevent injury.
-
Administer this compound or a control vehicle.
-
Measure the tail-flick latency at various time intervals post-administration.
-
-
Data Analysis: A significant increase in latency indicates a centrally mediated analgesic effect.
The workflow for evaluating analgesic efficacy is depicted in the diagram below.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 4. A comparative quantitative study of the central depressant effect of seven clinically used phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Dimethoxanate from Phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Dimethoxanate, a phenothiazine derivative, starting from the core heterocyclic compound, phenothiazine. The synthesis involves a two-step reaction sequence followed by salt formation to yield the final active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to support research and development in medicinal chemistry.
Introduction
This compound, chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, is a member of the phenothiazine class of compounds. While phenothiazine derivatives are widely recognized for their antipsychotic properties, this compound has been investigated for other therapeutic applications. The synthesis of this compound from phenothiazine is a multi-step process that involves the functionalization of the nitrogen atom of the phenothiazine ring system. This guide will focus on the core synthesis, providing a detailed roadmap for its preparation in a laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound hydrochloride from phenothiazine can be accomplished in three primary stages:
-
Synthesis of Phenothiazine-10-carbonyl chloride: The initial step involves the acylation of phenothiazine at the nitrogen atom using a phosgene equivalent, such as triphosgene, to introduce a carbonyl chloride functional group.
-
Synthesis of this compound (Free Base): The intermediate, phenothiazine-10-carbonyl chloride, is then esterified by reaction with 2-(2-dimethylaminoethoxy)ethanol to form the this compound free base.
-
Formation of this compound Hydrochloride: The final step involves the conversion of the this compound free base into its hydrochloride salt to improve its stability and solubility.
The overall reaction scheme is presented below.
Experimental Protocols
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
This step involves the reaction of phenothiazine with triphosgene in the presence of a base to form the key intermediate, phenothiazine-10-carbonyl chloride.[1]
Experimental Workflow:
Methodology:
-
Materials: Phenothiazine, triphosgene, pyridine, and anhydrous 1,2-dichloroethane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenothiazine and pyridine in anhydrous 1,2-dichloroethane.
-
In a separate flask, prepare a solution of triphosgene in anhydrous 1,2-dichloroethane.
-
Slowly add the triphosgene solution to the phenothiazine solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to 75°C and maintain it at this temperature for 3 hours under an inert atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound (Free Base)
This step involves the esterification of phenothiazine-10-carbonyl chloride with 2-(2-dimethylaminoethoxy)ethanol.
Experimental Workflow:
Methodology:
-
Materials: Phenothiazine-10-carbonyl chloride, 2-(2-(dimethylamino)ethoxy)ethanol, toluene, sodium bicarbonate solution, and drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
Dissolve phenothiazine-10-carbonyl chloride in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 2-(2-(dimethylamino)ethoxy)ethanol to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.
-
Further purification can be achieved through vacuum distillation or column chromatography if necessary.
-
Step 3: Formation of this compound Hydrochloride
The final step is the conversion of the basic this compound to its hydrochloride salt.
Experimental Workflow:
Methodology:
-
Materials: this compound (free base), anhydrous ether, and a solution of hydrochloric acid in anhydrous ether.
-
Procedure:
-
Dissolve the purified this compound free base in anhydrous ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in anhydrous ether dropwise to the cooled solution with constant stirring.
-
A precipitate of this compound hydrochloride will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Isolate the precipitate by filtration.
-
Wash the solid with a small amount of cold anhydrous ether.
-
Dry the final product under vacuum to yield pure this compound hydrochloride.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenothiazine | Triphosgene | 1,2-dichloroethane | 75 | 3 | Phenothiazine-10-carbonyl chloride | - | - |
| 2 | Phenothiazine-10-carbonyl chloride | 2-(2-(dimethylamino)ethoxy)ethanol | Toluene | Reflux | - | This compound (Free Base) | - | - |
| 3 | This compound (Free Base) | HCl in Ether | Ether | 0 - RT | - | This compound Hydrochloride | - | 161-163 |
Note: Dashes (-) indicate that specific quantitative data was not available in the searched literature. Further experimental work would be required to determine these values.
Conclusion
This technical guide outlines a feasible and well-documented synthetic route to this compound hydrochloride starting from phenothiazine. The described three-step process, involving the formation of a carbonyl chloride intermediate followed by esterification and salt formation, is a standard and reliable method for the synthesis of N-acylated phenothiazine derivatives. The provided experimental workflows and protocols offer a solid foundation for the laboratory-scale synthesis of this compound. For process optimization and scale-up, further investigation into reaction conditions, purification methods, and quantitative analysis of yields at each step is recommended. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of phenothiazine-based therapeutic agents.
References
In Vitro Mechanistic Evaluation of Dimethoxanate: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Dimethoxanate, a phenothiazine derivative, has been historically classified as an antitussive agent.[1][2][3] While its clinical use has varied, a comprehensive understanding of its in vitro mode of action at the molecular level remains to be fully elucidated. This technical guide outlines a proposed in vitro research framework to systematically investigate the pharmacological profile of this compound. The described methodologies and experimental workflows are designed to probe its interactions with key physiological targets implicated in the cough reflex and neurotransmission, providing a roadmap for researchers in the field of respiratory pharmacology and drug discovery.
Introduction
This compound is a cough suppressant belonging to the phenothiazine class of compounds.[1][2] Phenothiazines are known for their diverse pharmacological activities, often interacting with a range of receptor systems.[4][5] While the antitussive effect of some phenothiazines has been acknowledged, the specific molecular targets and signaling pathways modulated by this compound are not well-documented in publicly available literature.[6] One known interaction is its binding to the sigma-1 receptor with a reported IC50 of 41 nM.[1] This guide proposes a structured in vitro approach to characterize the broader pharmacological fingerprint of this compound, focusing on its potential effects on muscarinic receptors, calcium channels, and other relevant central and peripheral targets.
Proposed Areas of In Vitro Investigation
Based on the pharmacology of related compounds and the neurobiology of the cough reflex, the following targets are proposed for the in vitro investigation of this compound's mode of action.
Muscarinic Acetylcholine Receptors (mAChRs)
Cholinergic pathways play a crucial role in regulating airway smooth muscle contraction and mucus secretion.[7][8] Several muscarinic receptor subtypes (M1, M2, M3) are present in the airways.[9][10] Antagonism of these receptors, particularly M3, can lead to bronchodilation and reduced secretomotor activity. Given that some antihistamines of the phenothiazine class exhibit anticholinergic properties, it is plausible that this compound may interact with mAChRs.[11]
Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways, including calcium signaling. Its agonists have been shown to have antitussive effects.[12] The reported affinity of this compound for the sigma-1 receptor suggests this is a primary target for investigation.[1]
Voltage-Gated Calcium Channels (VGCCs)
Calcium influx through VGCCs is a critical step in neuronal excitability and neurotransmitter release, as well as smooth muscle contraction.[13][14] Modulation of these channels can therefore influence the cough reflex.
NMDA Receptors
N-methyl-D-aspartate (NMDA) receptors are involved in central sensitization of the cough reflex.[11] Non-competitive NMDA receptor antagonists, such as dextromethorphan, are effective antitussives.[15][16] Given the central nervous system depressant effects of some phenothiazines, evaluating this compound's activity at NMDA receptors is warranted.
Experimental Protocols
The following are detailed methodologies for the in vitro assessment of this compound's activity at the proposed targets.
Radioligand Binding Assays for Muscarinic Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines stably expressing human M1, M2, or M3 receptors (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine for overall mAChR binding, or more subtype-selective radioligands if available) and varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined by non-linear regression. Ki values are calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay for Functional Muscarinic Receptor Activity
-
Objective: To assess the functional antagonist or agonist activity of this compound at the M3 muscarinic receptor.
-
Methodology:
-
Cell Culture and Loading: Cells expressing the M3 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound (for antagonist mode) before the addition of a known M3 agonist (e.g., carbachol). For agonist mode, this compound is added directly.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
In Vitro Assay for Sigma-1 Receptor Binding
-
Objective: To confirm and quantify the binding affinity of this compound for the sigma-1 receptor.
-
Methodology:
-
Tissue Preparation: A tissue source rich in sigma-1 receptors, such as guinea pig brain, is homogenized to prepare membrane fractions.
-
Binding Assay: The membrane preparation is incubated with a specific sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) in the presence of varying concentrations of this compound.
-
Analysis: The assay is terminated by filtration, and radioactivity is counted. IC50 and Ki values are calculated as described for muscarinic receptors.
-
Electrophysiological (Patch-Clamp) Assay for Calcium Channel Modulation
-
Objective: To determine if this compound modulates the activity of voltage-gated calcium channels.
-
Methodology:
-
Cell Preparation: A cell line expressing the desired calcium channel subtype (e.g., N-type or L-type) is used. Whole-cell patch-clamp recordings are performed.
-
Current Measurement: Calcium currents are elicited by voltage steps. The effect of applying different concentrations of this compound to the extracellular solution is measured.
-
Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined.
-
NMDA Receptor Activity Assay
-
Objective: To evaluate the effect of this compound on NMDA receptor-mediated calcium influx.[17]
-
Methodology:
-
Cell Culture: Primary cortical neurons or a cell line expressing NMDA receptors (e.g., NR1/NR2B subunits) are used.[17]
-
Calcium Imaging: Cells are loaded with a calcium indicator dye. The change in fluorescence upon stimulation with NMDA and glycine is measured in the presence and absence of this compound.
-
Data Analysis: The inhibition of the NMDA-induced calcium response is quantified to determine an IC50 value.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [³H]-Pirenzepine | Value |
| M2 | [³H]-AF-DX 384 | Value |
| M3 | [³H]-4-DAMP | Value |
Table 2: Hypothetical Functional Activities (IC50) of this compound
| Target | Assay Type | IC50 (nM) |
| M3 Receptor | Calcium Mobilization (Antagonist) | Value |
| Sigma-1 Receptor | Radioligand Binding | 41 (literature value)[1] |
| N-type Calcium Channel | Patch-Clamp Electrophysiology | Value |
| NMDA Receptor (NR1/NR2B) | Calcium Influx | Value |
Visualizations
Diagrams created using Graphviz can illustrate the proposed experimental workflows and potential signaling pathways.
Caption: Proposed in vitro characterization workflow for this compound.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
While this compound has a history as an antitussive agent, a detailed in vitro pharmacological profile is essential for a modern understanding of its mechanism of action. The experimental framework presented in this guide provides a systematic approach to characterizing its effects on key neuronal and airway targets. The data generated from these studies will be invaluable for defining its molecular pharmacology and could inform the development of novel, more selective antitussive therapies. This structured approach ensures that all core requirements for a comprehensive in vitro evaluation are met, paving the way for a deeper understanding of this compound and other phenothiazine-based compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound [medbox.iiab.me]
- 4. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazine - Wikipedia [en.wikipedia.org]
- 6. [Antitussive action of some phenothiazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. IFN-γ Enhances the Cough Reflex Sensitivity via Calcium Influx in Vagal Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of N-Methyl-D-Aspartate Receptor Antagonist Dextromethorphan on Opioid Analgesia in Pediatric Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Dimethoxanate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate, a phenothiazine derivative, has been historically investigated for its antitussive properties. As a non-narcotic cough suppressant, its mechanism of action is centered on both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the available preclinical research on this compound and its metabolites, focusing on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited availability of recent preclinical data, this guide synthesizes established knowledge with general principles of preclinical drug assessment to offer a foundational understanding for modern drug development professionals.
Pharmacological Profile
Mechanism of Action
This compound exerts its antitussive effects through a dual mechanism:
-
Central Action: It acts on the medullary cough center in the brainstem, the primary coordinator of the cough reflex, to suppress cough signaling.
-
Peripheral Action: It is believed to modulate sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants that can trigger a cough.
Unlike opioid-based antitussives, this compound does not interact with opioid receptors, thus avoiding the associated risks of dependence and abuse.
Sigma-1 Receptor Binding
This compound has been shown to bind to the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface involved in various cellular functions. While the exact contribution of this binding to its antitussive effect is not fully elucidated, it represents a key molecular interaction.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Assay Type | Ki (nM) |
| Sigma-1 | This compound | Radioligand Binding | 41 |
Ki (Inhibition constant) indicates the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity.
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic data for this compound is sparse in publicly available literature. However, general characteristics indicate that it is orally absorbed, extensively metabolized in the liver, and its metabolites are primarily excreted through the renal route.
In Vitro Metabolism
The metabolism of this compound can be investigated using in vitro systems such as liver microsomes. These studies are crucial for identifying the metabolic pathways and the enzymes involved, typically Cytochrome P450 (CYP) enzymes.
Experimental Protocol: In Vitro Metabolism using Rat Liver Microsomes
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
-
Incubation: this compound (e.g., 1 µM) is incubated with rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH-regenerating system.
-
Sample Collection: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853", arrowhead=vee];
} Caption: General metabolic pathway of this compound.
Preclinical Efficacy: Antitussive Activity
The antitussive efficacy of this compound is typically evaluated in animal models of induced cough. The guinea pig model of citric acid-induced cough is a standard method for this purpose.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions and exposure chambers.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group may receive a known antitussive like codeine.
-
Cough Induction: After a set pre-treatment time (e.g., 60 minutes), the animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid (e.g., 0.3 M) for a specific duration (e.g., 10 minutes).
-
Data Recording: The number of coughs is recorded by a trained observer and/or through analysis of the airflow waveform.
-
Analysis: The percentage inhibition of cough is calculated for each dose of this compound compared to the vehicle control group.
dot graph ER { bgcolor="#F1F3F4" node [shape=rectangle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=vee];
} Caption: Workflow for antitussive activity testing.
Signaling Pathways
The precise signaling pathways involved in the antitussive action of this compound are not fully detailed in the available literature. However, based on its known targets, a putative pathway can be proposed.
Preclinical Safety and Toxicology
A comprehensive preclinical safety evaluation for this compound would involve a battery of in vitro and in vivo studies to identify potential toxicities. As a phenothiazine derivative, particular attention would be paid to potential central nervous system, cardiovascular, and hepatic effects.
General Preclinical Safety Studies:
-
In Vitro:
-
hERG (human Ether-à-go-go-Related Gene) assay to assess the risk of QT prolongation.
-
Ames test for mutagenicity.
-
Cytotoxicity assays in relevant cell lines.
-
-
In Vivo:
-
Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).
-
Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and developmental toxicity studies.
-
Carcinogenicity studies (if warranted by the intended duration of clinical use).
-
Conclusion
While this compound has a history as an antitussive agent, the publicly available preclinical data, particularly quantitative pharmacokinetic and metabolite information, is limited by modern standards. This guide has synthesized the known pharmacological properties and provided a framework of standard preclinical methodologies that would be applied to a compound like this compound in a contemporary drug development program. Further in-depth studies would be required to fully characterize its preclinical profile and that of its metabolites to meet current regulatory expectations. Researchers interested in revisiting this compound or its derivatives should focus on generating robust data in the areas of ADME (Absorption, Distribution, Metabolism, and Excretion), detailed mechanism of action, and comprehensive safety pharmacology.
Methodological & Application
Application Notes and Protocols: Aqueous Solubility of Dimethoxanate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate hydrochloride is a phenothiazine derivative that has been investigated for its antitussive properties.[1] Understanding its aqueous solubility is a critical first step in the development of oral dosage forms and in vitro biological assays. Aqueous solubility influences a drug's dissolution rate, bioavailability, and overall therapeutic efficacy. This document provides detailed protocols for determining the aqueous solubility of this compound hydrochloride and serves as a guide for researchers in the pharmaceutical sciences.
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃ClN₂O₃S | PubChem[2] |
| Molecular Weight | 394.9 g/mol | PubChem[2] |
| IUPAC Name | 2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate;hydrochloride | PubChem[2] |
| Synonyms | This compound HCl, Tussizid, Perlatos, Catrane | PubChem[2] |
Aqueous Solubility of this compound Hydrochloride
The aqueous solubility of this compound hydrochloride has not been extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following table is provided as a template to be populated with experimentally determined solubility data at various physiologically relevant pH values.
| Aqueous Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | ~7.0 | 25 ± 2 | To be determined | To be determined | To be determined |
| 0.1 N HCl | 1.2 | 37 ± 0.5 | To be determined | To be determined | To be determined |
| Acetate Buffer | 4.5 | 37 ± 0.5 | To be determined | To be determined | To be determined |
| Phosphate Buffer | 6.8 | 37 ± 0.5 | To be determined | To be determined | To be determined |
| Phosphate Buffer | 7.4 | 37 ± 0.5 | To be determined | To be determined | To be determined |
Experimental Protocols
The following protocols describe the determination of kinetic and thermodynamic aqueous solubility using the widely accepted shake-flask method.
Protocol 1: Determination of Kinetic Aqueous Solubility
This method is a rapid assessment of solubility, often used in early drug discovery.
1. Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Turbidimeter or plate reader capable of measuring absorbance at ~600-650 nm
2. Procedure:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.
-
Add 2 µL of the 10 mM this compound hydrochloride stock solution to the first well, resulting in a 100 µM solution.
-
Perform serial dilutions across the plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at 620 nm with a plate reader.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
References
Application Note: A Proposed HPLC-UV Method for the Quantification of Dimethoxanate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Dimethoxanate in human plasma. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic or toxicokinetic studies. The method involves a liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC analysis. All experimental parameters provided are based on established methodologies for similar compounds and serve as a starting point for method development and validation.
Introduction
This compound is a phenothiazine derivative that has been investigated for its antitussive properties. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive analytical method for its quantification in biological matrices such as plasma is essential. This document proposes an HPLC-UV method for the determination of this compound in human plasma. The proposed method is designed to be robust and suitable for high-throughput analysis.
Principle
The analytical procedure begins with the extraction of this compound and an appropriate internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) technique. Following extraction, the organic layer is evaporated, and the residue is reconstituted in the mobile phase. The reconstituted sample is then injected into a reversed-phase HPLC system. The separation of this compound and the IS is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (e.g., a structurally similar compound not co-administered)
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Operational Parameters
| Parameter | Proposed Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 4.5 with formic acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Internal Standard (IS) | To be selected (structurally similar) |
| Expected Retention Time | To be determined experimentally |
Experimental Protocols
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards and QC samples at various concentrations.
-
To 200 µL of plasma sample (standard, QC, or unknown) in a polypropylene tube, add 50 µL of the IS working solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
Method Validation (Proposed Parameters)
The developed method should be validated in accordance with regulatory guidelines.[1][2] The proposed acceptance criteria for key validation parameters are presented in Table 2.
Table 2: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Concentration Levels | Acceptance Criteria |
| Linearity | 8 non-zero standards | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | LLOQ, Low, Mid, High QC | Mean accuracy within 85-115% (80-120% for LLOQ) |
| Precision (Intra- & Inter-day) | LLOQ, Low, Mid, High QC | CV ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Low, Mid, High QC | Consistent, precise, and reproducible |
| Limit of Quantification (LLOQ) | Lowest standard on the curve | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met |
| Selectivity | 6 different blank plasma sources | No significant interfering peaks at the retention times of the analyte and IS |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Low and High QC | Analyte concentration within ±15% of nominal values |
Data Presentation
The quantitative data from the method validation should be summarized in clear and structured tables for easy interpretation and comparison. An example of how recovery data could be presented is shown in Table 3.
Table 3: Example of Sample Preparation Recovery Data
| Concentration Level | Mean Peak Area (Extracted) | Mean Peak Area (Unextracted) | Recovery (%) | CV (%) |
| Low QC | Value | Value | Value | Value |
| Mid QC | Value | Value | Value | Value |
| High QC | Value | Value | Value | Value |
Experimental Workflow Diagram
The overall workflow for the quantification of this compound in plasma is illustrated in the following diagram.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The proposed HPLC-UV method provides a framework for the quantification of this compound in human plasma. The described sample preparation technique and chromatographic conditions are based on established principles for bioanalytical method development. It is imperative that this proposed method undergoes a thorough validation to ensure its accuracy, precision, and robustness for its intended application in pharmacokinetic studies.
References
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay for the Quantification of Dimethoxanate in a Pharmaceutical Formulation
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dimethoxanate. The method is suitable for the determination of this compound in bulk drug substance and finished pharmaceutical dosage forms. The assay was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
This compound is a phenothiazine derivative used as a non-narcotic cough suppressant.[1][2] Its mechanism of action is believed to involve a dual effect on both the central and peripheral nervous systems.[3] Centrally, it acts on the medullary cough center in the brainstem to suppress the cough reflex.[3] Peripherally, it is thought to modulate sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants.[3] Given its therapeutic importance, a reliable and validated analytical method is crucial for quality control and formulation development. This application note provides a comprehensive guide for the development and validation of an RP-HPLC method for the quantification of this compound.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
-
Chromatographic Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reference Standard: this compound Hydrochloride (purity >99%)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (analytical grade), Orthophosphoric Acid (analytical grade), and Purified Water.
Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of 0.05 M Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Experimental Workflow
Caption: Workflow for the HPLC assay of this compound.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound standard solutions ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
The accuracy of the method was determined by the standard addition method. A known amount of standard this compound was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
-
Repeatability (Intra-day precision): The repeatability of the method was assessed by analyzing six replicate injections of the standard solution (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution on three different days.
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing all the excipients of the formulation except the active drug) and comparing the chromatogram with that of the standard this compound solution to check for any interference at the retention time of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2°C)
The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was observed.
Results
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The validation results are summarized in the tables below.
Table 1: Linearity Data
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 45872x + 12345 |
Table 2: Accuracy Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.38 |
| 100% | 100 | 100.2 | 100.20 |
| 120% | 120 | 119.8 | 99.83 |
Table 3: Precision Data
| Parameter | % RSD |
| Repeatability (Intra-day) | 0.45 |
| Intermediate Precision (Inter-day) | 0.82 |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Table 5: Robustness Data
| Parameter Varied | Retention Time (min) | Tailing Factor |
| Flow Rate (0.9 mL/min) | 5.8 | 1.1 |
| Flow Rate (1.1 mL/min) | 4.7 | 1.2 |
| Acetonitrile (-2%) | 5.6 | 1.1 |
| Acetonitrile (+2%) | 4.9 | 1.2 |
| Temperature (28°C) | 5.3 | 1.1 |
| Temperature (32°C) | 5.1 | 1.1 |
Signaling Pathway
References
- 1. Separation of Phenothiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dimethoxanate Sigma-1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), a critical site for cellular stress responses.[1] Unlike conventional receptors, σ1R modulates the function of various "client" proteins, including ion channels and other receptors, thereby influencing a wide range of cellular processes such as calcium signaling, neuronal excitability, and cell survival.[1] Its involvement in numerous central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions, has made it an attractive therapeutic target.[2]
Dimethoxanate, a phenothiazine-class cough suppressant, has been identified as a ligand for the sigma-1 receptor.[2] Characterizing the binding affinity of compounds like this compound is a crucial step in drug discovery and development, helping to elucidate its mechanism of action and potential therapeutic applications. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor. The "gold standard" method for this purpose is a radioligand binding assay, which measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.[3]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and other standard ligands for the sigma-1 receptor. The inhibition constant (Kᵢ) is a measure of the affinity of a competing ligand; a lower Kᵢ value indicates a higher binding affinity. The dissociation constant (KᏧ) represents the affinity of the radioligand for the receptor.
| Compound | Parameter | Value (nM) | Receptor Source | Radioligand |
| This compound | IC₅₀ | 41 | Brain | Not Specified |
| (+)-Pentazocine | KᏧ | 1.36 - 7 | Mouse Lung / Rat Brain | --INVALID-LINK---Pentazocine |
| Haloperidol | Kᵢ / IC₅₀ | 2 - 8 | Various | --INVALID-LINK---Pentazocine |
Note: IC₅₀ is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. It is dependent on experimental conditions. Kᵢ is calculated from the IC₅₀ and is an absolute measure of binding affinity.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor resides primarily at the mitochondria-associated ER membrane (MAM), where it is bound to the chaperone protein BiP. Upon stimulation by ligands (agonists), σ1R dissociates from BiP and can then translocate to interact with and modulate various client proteins, such as ion channels (e.g., K+ channels) and other receptors, thereby influencing downstream cellular events like calcium homeostasis and cell survival pathways.
Caption: Sigma-1 receptor activation and signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the procedure for determining the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand and guinea pig liver membranes as the receptor source. Guinea pig liver is utilized due to its high expression density of sigma-1 receptors.[1]
Materials and Reagents
-
Tissue: Fresh or frozen guinea pig liver.
-
Radioligand: --INVALID-LINK---pentazocine (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Vacuum filtration manifold (Cell Harvester).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Liquid scintillation counter and scintillation fluid.
-
Protein assay kit (e.g., BCA or Bradford).
-
Preparation of Guinea Pig Liver Membranes
-
Thaw the guinea pig liver on ice and weigh it.
-
Mince the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Assay Procedure
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Also, prepare a 10 µM solution of haloperidol for determining non-specific binding.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate for each condition (Total Binding, Non-specific Binding, and each this compound concentration). The final assay volume is typically 250 µL.
-
Total Binding (TB): Add 50 µL Assay Buffer, 150 µL membrane suspension (50-100 µg protein), and 50 µL --INVALID-LINK---pentazocine (at a final concentration near its KᏧ, e.g., 2-5 nM).
-
Non-specific Binding (NSB): Add 50 µL of 10 µM haloperidol, 150 µL membrane suspension, and 50 µL --INVALID-LINK---pentazocine.
-
Competition: Add 50 µL of each this compound dilution, 150 µL membrane suspension, and 50 µL --INVALID-LINK---pentazocine.
-
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Calculate the percentage of specific binding at each this compound concentration: % Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot the % Binding against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / KᏧ))
-
Experimental Workflow Diagram
The following diagram illustrates the key steps of the competitive radioligand binding assay.
Caption: Workflow for the this compound sigma-1 receptor binding assay.
References
Application Notes & Protocols: Evaluating the Antitussive Efficacy of Dimethoxanate Using Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Dimethoxanate is a non-narcotic antitussive (cough suppressant) agent belonging to the phenothiazine class of compounds.[1][2] Its mechanism of action is dual, involving both central and peripheral pathways to suppress the cough reflex.[3][4] Centrally, it acts directly on the medullary cough center in the brainstem to decrease the frequency and intensity of coughing.[3] Peripherally, it is thought to modulate sensory nerve endings within the respiratory tract, reducing their sensitivity to irritants.[3] Notably, this compound does not interact with opioid receptors, positioning it as a potentially safer alternative to opioid-based antitussives like codeine.[3] One identified molecular target is the sigma-1 receptor, to which it binds with an IC₅₀ of 41 nM.[2]
The evaluation of novel antitussive agents relies heavily on robust and reproducible preclinical animal models.[5] These models are essential for determining efficacy, establishing dose-response relationships, and elucidating mechanisms of action before advancing to clinical trials. The guinea pig is a widely accepted and reliable species for antitussive screening, as its cough reflex is physiologically similar to that of humans.[6][7][8] This document provides detailed protocols for the most common chemically-induced cough models used to assess the efficacy of this compound.
Proposed Mechanism of Action
This compound exerts its antitussive effects through a coordinated suppression of the cough reflex arc. The following diagram illustrates the key points of intervention.
Caption: Proposed dual mechanism of this compound.
Animal Models and Experimental Protocols
Standardized, chemically-induced cough models are the primary method for preclinical antitussive testing. The protocols below describe the use of citric acid and capsaicin to induce coughing in conscious guinea pigs.
General Experimental Workflow
The following diagram outlines the typical workflow for an in vivo antitussive efficacy study.
Caption: Standard workflow for in vivo antitussive studies.
Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs
This model is a robust and widely used standard for evaluating antitussive drugs.[6] Citric acid aerosol inhalation provokes a reliable cough response by stimulating airway sensory nerves.[4][9]
1. Animals:
-
Species: Male Hartley guinea pigs.[10]
-
Weight: 400–600 g.
-
Acclimatization: Animals should be housed in standard conditions for at least one week prior to experimentation.
2. Materials and Equipment:
-
Test Substance: this compound hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).
-
Controls: Vehicle (e.g., sterile saline) and a positive control such as Codeine phosphate (e.g., 10 mg/kg).
-
Tussive Agent: Citric acid solution (0.2 M to 0.4 M in sterile saline).[10][11]
-
Exposure Chamber: A transparent, whole-body plethysmograph or Perspex chamber that allows for observation and recording.[11]
-
Aerosol Generator: Ultrasonic nebulizer capable of producing particles with a diameter of 0.5 to 5.0 µm.
-
Recording System: A sensitive microphone to detect cough sounds and a pressure transducer to measure pressure changes within the chamber.[11]
3. Procedure:
-
Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg), vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.).
-
Pre-treatment Time: Allow for a 60-minute pre-treatment period before the tussive challenge.[10]
-
Exposure: Place each conscious, unrestrained animal individually into the exposure chamber.
-
Baseline: Allow the animal to acclimate to the chamber for 5 minutes.
-
Cough Induction: Nebulize the citric acid solution into the chamber for a fixed period, typically 10 to 15 minutes.[10][11]
-
Recording: Continuously record audio and pressure signals throughout the exposure period. A cough is identified as a characteristic explosive sound accompanied by a sharp, transient change in chamber pressure.[11]
4. Data Analysis:
-
Quantification: Manually or automatically count the total number of coughs for each animal during the observation period.
-
Efficacy Calculation: Calculate the percent inhibition of the cough response for each treated group relative to the vehicle control group using the following formula:
-
% Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100
-
Protocol 2: Capsaicin-Induced Cough Model
Capsaicin is a potent tussive agent that specifically activates the Transient Receptor Potential Vanilloid-1 (TRPV1) on sensory C-fibers, making this model useful for investigating mechanisms related to this pathway.[10][12]
1. Animals and Equipment:
-
As described in Protocol 1.
2. Materials:
-
Test Substance & Controls: As described in Protocol 1.
-
Tussive Agent: Capsaicin solution (e.g., 10 µM to 50 µM) dissolved in saline with a small percentage of ethanol and Tween 80 to aid solubility.[10][13]
3. Procedure:
-
The procedure is identical to the citric acid model, with the substitution of capsaicin solution as the nebulized tussive agent. Animals are typically exposed for a 10-minute period.[10][13]
4. Data Analysis:
-
Data analysis is performed as described in Protocol 1.
Data Presentation
Quantitative results from efficacy studies should be summarized in a clear, tabular format to allow for easy comparison between treatment groups. While specific data for this compound is not widely published, the table below provides an example of how results could be presented based on expected outcomes for an effective antitussive.
Table 1: Hypothetical Antitussive Efficacy of this compound in the Guinea Pig Citric Acid-Induced Cough Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Coughs ± SEM | % Inhibition | p-value vs. Vehicle |
| Vehicle (Saline) | - | 10 | 25.4 ± 2.1 | - | - |
| This compound | 10 | 10 | 18.1 ± 1.9 | 28.7% | p < 0.05 |
| This compound | 30 | 10 | 11.2 ± 1.5 | 55.9% | p < 0.01 |
| This compound | 100 | 10 | 7.5 ± 1.2 | 70.5% | p < 0.001 |
| Codeine | 10 | 10 | 8.1 ± 1.3 | 68.1% | p < 0.001 |
Note: Data are hypothetical and for illustrative purposes only. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Animal models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Metabolism of Dimethoxanate Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro metabolism of Dimethoxanate using liver microsomes. Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes.[1][2][3] Studying the metabolism of a compound like this compound in liver microsomes is a critical early step in drug discovery and development.[1][4] It provides essential information on metabolic stability, the formation of metabolites, and potential drug-drug interactions.[2][5] The following protocols are designed to guide researchers in conducting these studies in a systematic and reproducible manner.
Key Experimental Objectives
-
Metabolic Stability Assessment: To determine the rate at which this compound is metabolized by liver microsomal enzymes. This is often expressed as the half-life (t½) and intrinsic clearance (CLint).
-
Metabolite Identification and Profiling: To identify the chemical structures of metabolites formed from this compound and to understand the primary metabolic pathways.[4][6]
-
Reaction Phenotyping: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.[5]
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Pooled human liver microsomes (and/or microsomes from other species of interest, e.g., rat, mouse, dog)[7][8]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[7]
-
Magnesium chloride (MgCl₂)[9]
-
Acetonitrile (ACN) or Methanol (MeOH) (for reaction termination)
-
Internal Standard (IS) for analytical quantification
-
Specific CYP450 inhibitors (for reaction phenotyping)
-
Control compounds with known metabolic profiles (e.g., testosterone, verapamil)
Protocol 1: Metabolic Stability of this compound
This experiment aims to determine the rate of disappearance of the parent drug, this compound, over time when incubated with liver microsomes.
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.2%).[1]
-
In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and liver microsomes (a typical protein concentration is 0.5 mg/mL).[9][10]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Quantitative Data Summary:
| Parameter | Value | Units |
| Incubation Time | 0 - 60 | minutes |
| Microsomal Protein | 0.5 | mg/mL |
| This compound Conc. | 1 | µM |
| Half-life (t½) | Calculated | minutes |
| Intrinsic Clearance (CLint) | Calculated | µL/min/mg protein |
Protocol 2: Metabolite Identification of this compound
This protocol focuses on identifying the metabolites of this compound.
Procedure:
-
Follow the incubation setup as described in Protocol 1, but with a potentially higher concentration of this compound (e.g., 10 µM) to facilitate the detection of metabolites.[10]
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Include control incubations:
-
Without NADPH regenerating system (to identify non-CYP450 mediated degradation).
-
Without liver microsomes (to check for inherent instability of this compound).
-
-
Terminate the reaction with a cold organic solvent.
-
Process the samples as in Protocol 1.
-
Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites.
-
Metabolite identification is achieved by comparing the mass spectra of the parent drug and its metabolites, looking for characteristic mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, demethylation, glucuronidation).[11]
Potential Metabolic Pathways for this compound:
| Metabolite ID | Proposed Biotransformation | Mass Shift |
| M1 | Hydroxylation | +16 Da |
| M2 | N-dealkylation | Variable |
| M3 | O-demethylation | -14 Da |
| M4 | Glucuronidation (Phase II) | +176 Da |
Protocol 3: Reaction Phenotyping of this compound
This experiment identifies the specific CYP450 enzymes responsible for this compound metabolism.
Procedure:
-
Chemical Inhibition Assay:
-
Set up incubations as described in Protocol 1.
-
In separate incubations, pre-incubate the microsomes with a selective chemical inhibitor for each major CYP450 isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) before adding this compound.[10]
-
Run a control incubation without any inhibitor.
-
After a fixed incubation time, quench the reaction and analyze the remaining this compound concentration.
-
A significant decrease in the metabolism of this compound in the presence of a specific inhibitor suggests the involvement of that particular CYP450 isoform.
-
-
Recombinant Human CYP450 Enzymes:
-
Incubate this compound with individual recombinant human CYP450 enzymes (expressed in a system like insect cells).[10]
-
Monitor the formation of a specific metabolite or the depletion of this compound.
-
The enzyme that shows the highest metabolic activity is considered a primary contributor to this compound's metabolism.
-
Data Summary for Chemical Inhibition Assay:
| CYP450 Isoform | Selective Inhibitor | % Inhibition of this compound Metabolism |
| CYP1A2 | Furafylline | Calculated |
| CYP2C9 | Sulfaphenazole | Calculated |
| CYP2C19 | Ticlopidine | Calculated |
| CYP2D6 | Quinidine | Calculated |
| CYP3A4 | Ketoconazole | Calculated |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro metabolism of this compound.
Metabolic Pathway
Caption: Potential metabolic pathways of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the in vitro metabolism of this compound using liver microsomes. The data generated from these studies are invaluable for predicting the pharmacokinetic properties of the compound, understanding its potential for drug-drug interactions, and guiding further preclinical and clinical development. It is crucial to employ proper controls and validated analytical methods to ensure the quality and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. nuvisan.com [nuvisan.com]
- 7. pharmaron.com [pharmaron.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dynamed.com [dynamed.com]
Formulation of Dimethoxanate for Oral Administration in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Dimethoxanate for oral administration in a research setting. The following protocols and data are intended to facilitate the preparation of oral dosage forms for preclinical and early-phase clinical studies.
Introduction to this compound
This compound is a cough suppressant belonging to the phenothiazine class of drugs.[1] It is believed to exert its antitussive effects through a dual mechanism, involving both central action on the medullary cough center and peripheral modulation of sensory nerve endings in the respiratory tract.[2] As a non-narcotic agent, it offers a therapeutic alternative to opioid-based cough suppressants.[2] For research purposes, developing a consistent and reproducible oral formulation is critical for accurate toxicological and efficacy studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to designing a stable and bioavailable dosage form. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₃S | [1][3] |
| Molecular Weight | 358.46 g/mol | [1][3] |
| pKa (basic) | 8.86 | [3] |
| cLogP | 3.91 | [3] |
| Physical Form | Likely a crystalline powder, characteristic of many phenothiazine derivatives. | [4] |
| Aqueous Solubility | While a specific value is not readily available, phenothiazines are generally described as being sparingly soluble to insoluble in water.[5] The hydrochloride salts of phenothiazine derivatives are typically more water-soluble.[6] |
Formulation Strategy for Oral Administration
Given the basic pKa and moderate lipophilicity (cLogP) of this compound, two primary formulation strategies are recommended for early-phase research: an oral solution or an oral suspension.
-
Oral Solution: This is often the preferred approach for preclinical studies due to dose uniformity and rapid absorption.[7] Given this compound's properties, a solution will likely require a pH adjustment and/or the use of co-solvents to achieve the desired concentration. The hydrochloride salt form of this compound is expected to have improved aqueous solubility.[6]
-
Oral Suspension: If the target concentration cannot be achieved in a solution with acceptable excipient levels, or if the API exhibits poor stability in solution, a suspension is a viable alternative.[7] A suspension consists of the solid API dispersed in a liquid vehicle, requiring appropriate suspending and wetting agents to ensure dose uniformity.
The choice between these formulations will depend on the required dose, the desired pharmacokinetic profile, and the stability of this compound in the chosen vehicle.
Experimental Protocols
Protocol for Preparation of a this compound Oral Solution (10 mg/mL)
This protocol describes the preparation of a 100 mL batch of a 10 mg/mL oral solution of this compound Hydrochloride.
Materials:
-
This compound Hydrochloride: 1.0 g
-
Propylene Glycol: 20.0 mL
-
Glycerin: 10.0 mL
-
Sodium Benzoate: 0.1 g
-
Sorbitol Solution (70%): 30.0 mL
-
Citric Acid (10% w/v solution): As needed for pH adjustment
-
Purified Water: q.s. to 100.0 mL
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
Methodology:
-
In a calibrated beaker, dissolve the Sodium Benzoate in approximately 30 mL of Purified Water with stirring.
-
Add the Propylene Glycol and Glycerin to the beaker and continue to stir until a homogenous mixture is formed.
-
Slowly add the this compound Hydrochloride to the mixture while stirring continuously until it is completely dissolved. Gentle heating (not exceeding 40°C) may be applied if necessary to aid dissolution.
-
Add the Sorbitol Solution to the beaker and mix thoroughly.
-
Check the pH of the solution. Adjust the pH to a target of 4.5 - 5.5 using the 10% Citric Acid solution. This pH range is often chosen for oral solutions to enhance stability and palatability.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of Purified Water and add the rinsing to the volumetric flask.
-
Add Purified Water to the flask to bring the final volume to 100 mL and mix well.
-
Store the final solution in a well-closed, light-resistant container at controlled room temperature.
Protocol for Preparation of a this compound Oral Suspension (25 mg/mL)
This protocol details the preparation of a 100 mL batch of a 25 mg/mL oral suspension of this compound.
Materials:
-
This compound (micronized): 2.5 g
-
Xanthan Gum: 0.2 g
-
Glycerin: 10.0 mL
-
Methylparaben: 0.1 g
-
Propylparaben: 0.02 g
-
Sucrose: 30.0 g
-
Polysorbate 80: 0.1 mL
-
Purified Water: q.s. to 100.0 mL
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Methodology:
-
In a beaker, dissolve the Methylparaben and Propylparaben in a portion of Purified Water that has been heated to approximately 60-70°C. Allow the solution to cool to room temperature.
-
In a separate beaker, disperse the Xanthan Gum in the Glycerin to form a smooth paste.
-
Slowly add the paraben solution to the xanthan gum paste with continuous stirring to form the vehicle.
-
In a mortar, levigate the micronized this compound powder with the Polysorbate 80 to form a smooth paste. This step is crucial for ensuring the API is adequately wetted.
-
Gradually add a portion of the vehicle to the paste in the mortar and triturate until a uniform dispersion is achieved.
-
Transfer the contents of the mortar to the main beaker containing the rest of the vehicle.
-
Rinse the mortar with a small amount of the vehicle and add it to the main beaker.
-
Dissolve the Sucrose in the remaining Purified Water and add it to the main beaker.
-
Stir the suspension for a minimum of 30 minutes to ensure homogeneity. A homogenizer can be used for a short period to reduce particle size and improve uniformity.
-
Transfer the suspension to a calibrated 100 mL container and add Purified Water to the final volume.
-
Store the suspension in a well-closed, light-resistant container at controlled room temperature. Include a "Shake Well Before Use" label.
Quality Control Protocols
To ensure the quality and consistency of the prepared formulations, the following quality control tests should be performed.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This protocol provides a starting point for developing a validated HPLC method for the determination of this compound in the prepared oral formulations. Method development and validation should be performed according to ICH guidelines.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV scan of a this compound standard solution (phenothiazines typically have multiple absorbance maxima).
-
Column Temperature: 30°C.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Oral Solution):
-
Accurately dilute a known volume of the oral solution with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Sample Preparation (Oral Suspension):
-
Accurately weigh a portion of the well-shaken suspension.
-
Disperse the suspension in a suitable solvent in which this compound is freely soluble (e.g., methanol or a mixture of methanol and water).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Dilute the resulting solution with the mobile phase to a theoretical concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples based on the peak area response and the calibration curve.
Other Quality Control Tests
| Test | Oral Solution | Oral Suspension |
| Appearance | Clear, free from particulate matter. | Homogenous, uniform dispersion. |
| pH | Measure using a calibrated pH meter. | Measure using a calibrated pH meter. |
| Viscosity | Not typically required unless a viscosity-enhancing agent is used. | Measure using a viscometer to ensure consistency and pourability. |
| Particle Size Distribution | Not applicable. | Measure using techniques like laser diffraction to ensure uniformity and prevent grittiness. |
| Redispersibility | Not applicable. | Gently shake the container and observe the ease of redispersion of any settled particles. |
| Microbial Limits | Test for total aerobic microbial count and total yeast and mold count. | Test for total aerobic microbial count and total yeast and mold count. |
Visualizations
Caption: Experimental workflow for this compound oral formulation.
References
Preclinical Toxicology Study Design for Dimethoxanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a non-narcotic, centrally-acting antitussive agent with a dual mechanism involving the medullary cough center and peripheral sensory nerve endings in the respiratory tract.[1] Unlike opioid-based antitussives, it does not interact with opioid receptors, suggesting a potentially safer profile regarding dependence and abuse.[1] Its chemical structure places it in the phenothiazine class of compounds.[2] This document outlines a comprehensive preclinical toxicology study design for this compound, providing detailed application notes and protocols to guide researchers in evaluating its safety profile before first-in-human studies. The study design is based on established principles of toxicology and regulatory guidelines, taking into account the known pharmacological properties of this compound and its drug class.
Study Objectives
The primary objectives of this preclinical toxicology program are:
-
To identify potential target organs of toxicity.
-
To determine the safety margin of this compound.
-
To establish a safe starting dose for Phase I clinical trials.
-
To fulfill regulatory requirements for Investigational New Drug (IND) submission.
In Vitro Toxicology
In vitro toxicology studies are crucial for early identification of potential toxicities, mechanism of action elucidation, and dose selection for subsequent in vivo studies.[3]
Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human bronchial epithelial cells (BEAS-2B) and human hepatoma cells (HepG2) are cultured in appropriate media until they reach 80% confluency.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 (concentration inhibiting 50% of cell growth) is calculated.
Table 1: Representative Cytotoxicity Data for this compound (MTT Assay)
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| BEAS-2B | 24 | >1000 |
| 48 | 850 | |
| HepG2 | 24 | >1000 |
| 48 | 720 |
Genotoxicity Assays
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix from rat liver).
-
Treatment: The bacterial strains are exposed to various concentrations of this compound. Positive and negative controls are included.
-
Plating and Incubation: The treated bacteria are plated on minimal glucose agar plates and incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol: In Vitro Micronucleus Test
-
Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.
-
Treatment: Cells are treated with this compound at various concentrations, with and without S9 mix.
-
Cytochalasin B: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.
-
Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Table 2: Representative Genotoxicity Data for this compound
| Assay | Metabolic Activation | Result |
| Ames Test | With and Without | Negative |
| In Vitro Micronucleus Test | With and Without | Negative |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Core Battery Studies
Central Nervous System (CNS) Safety
-
Protocol: Irwin Test in Rats: A functional observational battery is used to assess behavioral and physiological changes in rats following oral administration of this compound at three dose levels. Observations include changes in awareness, mood, motor activity, CNS excitation and depression, and autonomic responses.
Cardiovascular System Safety
-
Protocol: hERG Channel Assay: The potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is evaluated using a patch-clamp assay in a stable cell line expressing the hERG channel. Inhibition of this channel is associated with a risk of QT interval prolongation.
-
Protocol: Cardiovascular Monitoring in Anesthetized Dogs: Anesthetized beagle dogs are instrumented to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (including QT interval) following intravenous administration of this compound.
Respiratory System Safety
-
Protocol: Respiratory Function in Conscious Rats: Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume in conscious rats before and after oral administration of this compound.
Table 3: Representative Safety Pharmacology Data for this compound
| System | Assay | Endpoint | Result |
| CNS | Irwin Test (Rat) | Behavioral and physiological changes | No adverse effects at expected therapeutic doses. Mild sedation at high doses. |
| Cardiovascular | hERG Channel Assay | IC50 | > 30 µM |
| Anesthetized Dog | Blood pressure, heart rate, ECG | No significant changes at expected therapeutic doses. | |
| Respiratory | Whole-body plethysmography (Rat) | Respiratory rate, tidal volume, minute volume | No significant changes at all tested doses. |
Pharmacokinetics and ADME
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is essential for interpreting toxicology findings and extrapolating data to humans.
In Vitro ADME
-
Metabolic Stability: Incubate this compound with liver microsomes (human and animal species) to determine its intrinsic clearance.
-
CYP450 Inhibition: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent of this compound binding to plasma proteins using equilibrium dialysis.
In Vivo Pharmacokinetics
Protocol: Pharmacokinetic Study in Rats and Dogs
-
Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are used.
-
Dosing: A single dose of this compound is administered intravenously and orally.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated.
Table 4: Representative Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | IV | 2 | 850 | 0.08 | 1200 | 2.5 | - |
| PO | 10 | 350 | 1.0 | 2400 | 3.0 | 40 | |
| Dog | IV | 1 | 600 | 0.08 | 900 | 3.5 | - |
| PO | 5 | 200 | 1.5 | 1800 | 4.0 | 60 |
Repeated-Dose Toxicity Studies
These studies are designed to evaluate the toxic effects of this compound after repeated administration over a period of time.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats and Dogs
-
Animal Models: Sprague-Dawley rats and Beagle dogs.
-
Dosing: this compound is administered orally once daily for 28 days at three dose levels (low, mid, and high) and a control group (vehicle).
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
Necropsy and Histopathology: A full necropsy is performed on all animals. A comprehensive list of tissues is collected, weighed, and examined microscopically.
-
Toxicokinetics: Blood samples are collected at specified time points to determine systemic exposure to this compound.
Table 5: Representative Findings from a 28-Day Repeated-Dose Toxicity Study
| Species | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) | Target Organs of Toxicity (at high doses) | Clinical Pathology Findings (at high doses) |
| Rat | 50 | Liver (mild centrilobular hypertrophy) | Mild elevation of liver enzymes (ALT, AST) |
| Dog | 25 | None identified | None |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified Sigma-1 receptor signaling pathway.
Preclinical Toxicology Experimental Workflow
Caption: Overall preclinical toxicology workflow for this compound.
Conclusion
This comprehensive preclinical toxicology study design provides a robust framework for evaluating the safety of this compound. The combination of in vitro and in vivo assays will generate the necessary data to characterize its toxicological profile, establish a safe dose for human trials, and support regulatory submissions. The provided protocols and data tables serve as a guide for researchers and should be adapted based on emerging data and specific regulatory feedback. The successful completion of these studies will be a critical step in the clinical development of this compound as a novel antitussive agent.
References
Application Notes and Protocols for Quality Control in Dimethoxanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures recommended for the synthesis of Dimethoxanate, an active pharmaceutical ingredient (API). The following protocols are designed to ensure the identity, purity, strength, and quality of the synthesized this compound, aligning with general principles of Good Manufacturing Practices (GMP).
Introduction to this compound and its Quality Control
This compound is a cough suppressant belonging to the phenothiazine class of drugs.[1] Its synthesis involves the reaction of phenothiazine with phosgene to form phenothiazine-10-carbonyl chloride, which is then reacted with 2-(2-dimethylaminoethoxy)ethanol.[1] Quality control throughout the synthesis process is crucial to ensure the safety and efficacy of the final drug product.[2][3] This involves rigorous testing of raw materials, in-process controls, and final product release testing.[]
The quality control of an Active Pharmaceutical Ingredient (API) like this compound encompasses a series of tests to confirm its identity, assess its purity, determine its strength (assay), and evaluate its stability.[5][6] Impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[7][8][9] Therefore, robust analytical methods are essential for their detection and quantification.
Quality Control Workflow
The overall quality control workflow for this compound synthesis is a multi-stage process, beginning with the qualification of starting materials and continuing through to the final release of the API.
Caption: Quality control workflow for this compound synthesis.
Data Presentation: Summary of Quality Control Tests and Acceptance Criteria
The following tables summarize the key quality control tests, methodologies, and typical acceptance criteria for this compound API. These criteria should be established based on regulatory guidelines and validated for the specific manufacturing process.
Table 1: Identification Tests
| Test | Method | Acceptance Criteria |
| Infrared (IR) Spectroscopy | KBr disc or ATR | The IR spectrum of the sample should be concordant with the reference standard of this compound. |
| Ultraviolet (UV) Spectroscopy | Solution in a suitable solvent (e.g., Ethanol) | The UV spectrum should exhibit maxima and minima at the same wavelengths as the reference standard. |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI) or equivalent | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C19H22N2O3S, MW: 358.46 g/mol ).[1] |
Table 2: Purity and Impurity Profiling
| Test | Method | Acceptance Criteria |
| Purity (Assay) | HPLC | 98.5% to 101.5% on a dried basis. |
| Related Substances | HPLC | Individual known impurity: ≤ 0.2%Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 1.0% |
| Residual Solvents | Headspace Gas Chromatography (GC) | Meet the requirements of USP <467> or ICH Q3C for solvents used in the synthesis. |
| Sulphated Ash | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
Table 3: Physical and Physicochemical Properties
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder. |
| Solubility | Visual Inspection | Soluble in methanol and ethanol, sparingly soluble in water. |
| Melting Point | Capillary Method | To be determined and specified. For the hydrochloride salt: 161-163 °C (decomposes).[10] |
| Loss on Drying | USP <731> | ≤ 0.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is designed as a stability-indicating assay for the quantification of this compound and the separation of its potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration similar to the standard solution.
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the assay of this compound and the percentage of impurities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenothiazine - Wikipedia [en.wikipedia.org]
- 8. ipapharma.org [ipapharma.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note: Analytical Strategies for the Identification of Dimethoxanate Impurities
Abstract
This application note provides a comprehensive overview of analytical techniques for the identification and quantification of potential impurities in the drug substance, Dimethoxanate. Due to the limited availability of specific analytical monographs for this compound, this document outlines protocols adapted from established methods for structurally related phenothiazine compounds. The primary focus is on stability-indicating high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods. Potential impurities arising from synthesis and degradation pathways, including oxidation and hydrolysis, are discussed. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to guide researchers, scientists, and drug development professionals in establishing robust analytical controls for this compound.
Introduction
This compound is a phenothiazine derivative used as a cough suppressant. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory agencies require the identification and control of impurities to ensure drug quality.
The structure of this compound, featuring a phenothiazine core, an ester linkage, and an ether linkage, suggests potential sites for chemical transformation. The primary degradation pathways for phenothiazines involve the oxidation of the sulfur atom in the heterocyclic ring to form the corresponding sulfoxide. Furthermore, the ester and ether functional groups are susceptible to hydrolysis under acidic or basic conditions.
This application note presents a systematic approach to identifying and quantifying these potential impurities using modern analytical techniques.
Potential Impurities of this compound
Based on the structure of this compound and known degradation pathways of related compounds, the following potential impurities have been hypothesized:
-
Impurity A: this compound Sulfoxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring. This is a common degradation product for phenothiazine-based drugs.
-
Impurity B: Phenothiazine-10-carboxylic acid: Resulting from the hydrolysis of the ester linkage.
-
Impurity C: 2-(2-(Dimethylamino)ethoxy)ethanol: The corresponding alcohol formed upon ester hydrolysis.
-
Impurity D: Phenothiazine: A potential process-related impurity or a product of further degradation.
-
Impurity E: 2-(2-Hydroxyethoxy)ethyl phenothiazine-10-carboxylate: Arising from the hydrolysis of the ether linkage in the side chain.
Analytical Techniques
A combination of chromatographic techniques is recommended for the comprehensive analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the primary tool for the separation and quantification of this compound and its non-volatile impurities. A reversed-phase method is proposed, as it is well-suited for the analysis of moderately polar compounds like phenothiazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It can be particularly useful for identifying process-related impurities and certain degradation products that are amenable to gas chromatography.
Experimental Protocols
Forced Degradation Study Protocol
To investigate the potential degradation pathways and to generate impurity standards, a forced degradation study is recommended. This involves subjecting this compound to a variety of stress conditions.[1][2]
4.1.1. Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4.1.3. Analysis: Analyze the stressed samples by the developed HPLC and GC-MS methods to identify and quantify the degradation products.
HPLC Method Protocol
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions (adapted from methods for promethazine and its sulfoxide): [3][4]
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
GC-MS Method Protocol
Instrumentation: A standard GC-MS system.
Chromatographic and Mass Spectrometric Conditions (adapted from methods for chlorpromazine): [5][6][7]
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
Data Presentation
The following table summarizes the hypothetical quantitative data for the potential impurities of this compound based on the proposed HPLC method.
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Impurity C | 3.5 | 0.25 | 0.05 | 0.15 |
| Impurity E | 8.2 | 0.59 | 0.08 | 0.24 |
| Impurity B | 10.5 | 0.75 | 0.10 | 0.30 |
| Impurity A | 12.1 | 0.86 | 0.07 | 0.21 |
| This compound | 14.0 | 1.00 | 0.03 | 0.10 |
| Impurity D | 18.5 | 1.32 | 0.12 | 0.36 |
Visualizations
Caption: Workflow for Forced Degradation and Impurity Identification.
Caption: Potential Degradation Pathways of this compound.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the identification and quantification of potential impurities in this compound. The proposed HPLC and GC-MS methods, in conjunction with a forced degradation study, will enable the establishment of a comprehensive impurity profile. This is a critical step in ensuring the quality, safety, and efficacy of this compound as a pharmaceutical product. It is important to note that these methods are based on analogous compounds and should be thoroughly validated for their intended use with this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mtc-usa.com [mtc-usa.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Dimethoxanate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Dimethoxanate synthesis, focusing on the reduction of common impurities. Our aim is to provide practical solutions to challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the reaction of phenothiazine with phosgene to form the intermediate, phenothiazine-10-carbonyl chloride. In the second step, this intermediate is reacted with 2-(2-(dimethylamino)ethoxy)ethanol to yield the final product, this compound.
Q2: What are the most common impurities encountered in this compound synthesis?
A2: Common impurities can be categorized as process-related impurities and degradation products. Process-related impurities include unreacted starting materials such as phenothiazine and 2-(2-(dimethylamino)ethoxy)ethanol, as well as the intermediate phenothiazine-10-carbonyl chloride. Degradation products primarily consist of the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide.
Q3: My final product has a low yield. What are the potential causes?
A3: Low yields in this compound synthesis can stem from several factors. Incomplete reaction in either of the two synthetic steps is a common cause. This can be due to suboptimal reaction temperature, insufficient reaction time, or improper stoichiometry of reactants. The presence of moisture can also lead to the hydrolysis of the reactive intermediate, phenothiazine-10-carbonyl chloride, reducing the amount available to form the final product.
Q4: The isolated this compound is discolored. What could be the reason?
A4: Discoloration of the final product is often indicative of the presence of impurities. Oxidized byproducts of phenothiazine, which are often colored, are a likely cause. Inadequate purification of the crude product, leaving behind colored starting materials or side-products, can also result in a discolored final product.
Q5: How can I minimize the formation of the sulfoxide impurity?
A5: The phenothiazine core is susceptible to oxidation. To minimize the formation of the sulfoxide impurity, it is crucial to conduct the synthesis under an inert atmosphere, such as nitrogen or argon. The use of high-purity, peroxide-free solvents is also recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to their resolution.
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction in Step 1 (formation of phenothiazine-10-carbonyl chloride). | - Ensure complete dissolution of phenothiazine before adding phosgene.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider a slight excess of phosgene. |
| Incomplete reaction in Step 2 (reaction with 2-(2-(dimethylamino)ethoxy)ethanol). | - Ensure the intermediate is fully formed before adding the alcohol.- Optimize reaction temperature and time based on TLC monitoring.- Use a slight excess of the alcohol to drive the reaction to completion. | |
| Hydrolysis of phenothiazine-10-carbonyl chloride. | - Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Phenothiazine in Final Product | Incomplete conversion in the first step. | - Increase reaction time or temperature for the first step.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Presence of Phenothiazine-10-carbonyl chloride in Final Product | Incomplete reaction in the second step. | - Increase reaction time or temperature for the second step.- Consider the addition of a non-nucleophilic base to scavenge HCl produced, which can drive the reaction forward. |
| High Levels of this compound Sulfoxide | Oxidation of the phenothiazine ring. | - Degas solvents prior to use.- Maintain an inert atmosphere throughout the synthesis and workup.- Store the final product protected from light and air. |
| Product Fails to Crystallize or is Oily | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under high vacuum.- Attempt recrystallization from a different solvent system. A solvent/anti-solvent approach may be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve phenothiazine (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble phosgene gas (1.1 eq) through the solution or add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the phenothiazine spot is no longer visible.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude phenothiazine-10-carbonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude phenothiazine-10-carbonyl chloride from Step 1 in anhydrous dichloromethane under a nitrogen atmosphere.
-
To this solution, add 2-(2-(dimethylamino)ethoxy)ethanol (1.2 eq) dropwise at 0 °C.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the phenothiazine-10-carbonyl chloride.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting low yield issues.
Caption: General purification workflow.
Troubleshooting low yield in Dimethoxanate synthesis
Technical Support Center: Dimethoxanate Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound, and where are yield losses common?
The synthesis of this compound is typically a two-step process. The most significant yield losses often occur due to the moisture sensitivity of the intermediate and starting materials, incomplete reactions, or side reactions during the esterification step.
-
Step 1: Acylation of Phenothiazine. Phenothiazine is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the intermediate, phenothiazine-10-carbonyl chloride. This intermediate is highly reactive and sensitive to moisture.
-
Step 2: Esterification. The phenothiazine-10-carbonyl chloride intermediate is reacted with 2-(2-dimethylaminoethoxy)ethanol to yield this compound.
A diagram of the synthesis pathway is shown below.
Q2: My yield from Step 1 (Acylation) is very low. How can I troubleshoot this?
Low yield in the acylation step is commonly due to reagent quality, reaction conditions, or degradation of the intermediate. The phenothiazine core is also susceptible to oxidation.[1]
-
Moisture: Triphosgene and the resulting phenothiazine-10-carbonyl chloride are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine.[1]
-
Reagent Purity: Use high-purity phenothiazine and triphosgene. Impurities can interfere with the reaction.
-
Temperature Control: The reaction may require precise temperature control. Small deviations can impact yield.[1] Monitor the reaction temperature closely.
Q3: The esterification (Step 2) is not proceeding to completion. What are the likely causes?
Esterification is an equilibrium reaction, and low yields can result from an unfavorable equilibrium, side reactions, or suboptimal conditions.[2][3]
-
Stoichiometry: The molar ratio of the reactants is critical. Using an excess of the alcohol can help drive the reaction to completion.[2][3]
-
Water Removal: The reaction produces HCl, which is typically scavenged by a base. If water is present, it can hydrolyze the acyl chloride intermediate back to the carboxylic acid, preventing ester formation.[4]
-
Side Reactions: The tertiary amine in 2-(2-dimethylaminoethoxy)ethanol can potentially react with the acyl chloride, leading to undesired byproducts.
-
Reaction Time & Temperature: Ensure the reaction is allowed to run for a sufficient time at the optimal temperature. Monitor progress by TLC or LC-MS to determine when the starting material is consumed.[1][5]
Q4: I am observing significant side products during purification. What are they and how can I avoid them?
Common side products include unreacted starting materials, the hydrolyzed acyl chloride (phenothiazine-10-carboxylic acid), and oxidized phenothiazine species.[1][6]
-
Oxidation: The phenothiazine ring can be oxidized to the corresponding sulfoxide.[1][6] Running the reaction under an inert atmosphere helps prevent this.
-
Hydrolysis: The presence of water leads to the hydrolysis of the phenothiazine-10-carbonyl chloride.
-
Purification: Proper purification techniques, such as column chromatography, are essential to separate this compound from these impurities.[5]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Acylation of Phenothiazine (Step 1)
If you suspect issues with the formation of the phenothiazine-10-carbonyl chloride intermediate, follow this guide.
Protocol: Small-Scale Test Reaction and Monitoring
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reagents: In a round-bottom flask under nitrogen, dissolve phenothiazine (1 equivalent) in anhydrous toluene. Add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Reaction: Cool the mixture in an ice bath. Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise.
-
Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture. Quench it with anhydrous methanol. Analyze the quenched aliquot by TLC or LC-MS to check for the formation of the methyl ester, which confirms the presence of the acyl chloride intermediate.
-
Analysis: Compare the consumption of the phenothiazine starting material against a reference spot.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Inert) |
| Atmosphere | Air | Air | Nitrogen |
| Solvent | Standard Toluene | Anhydrous Toluene | Anhydrous Toluene |
| Temperature | Room Temperature | 0°C -> Room Temp | 0°C -> Room Temp |
| Approx. Yield of Intermediate | 40-50% | 60-70% | >85% |
Guide 2: Improving Esterification Efficiency (Step 2)
This guide provides a logical workflow to diagnose and solve low esterification yields.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; unfavorable equilibrium. | Monitor reaction by TLC until starting material is consumed. Increase the molar ratio of the alcohol to 1.5-2.0 equivalents.[2] |
| Hydrolysis of Intermediate | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture.[4] |
| Side Product Formation | Oxidation of phenothiazine; reaction at the tertiary amine. | Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] Consider a lower reaction temperature to improve selectivity. |
| Product Loss During Workup | Emulsion formation during extraction; product remaining in the aqueous layer. | Use brine to break emulsions. Perform multiple extractions with a suitable organic solvent. |
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis and minimizing the formation of impurities. The primary competing reactions are the hydrolysis of the reactive acyl chloride intermediate and the oxidation of the sulfur atom in the phenothiazine ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethoxanate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dimethoxanate in solution. The following information is based on the known chemical properties of this compound and related phenothiazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
This compound is a cough suppressant belonging to the phenothiazine class of drugs.[1] Its chemical structure includes a phenothiazine core, an ester linkage, and a dimethylamino ethoxy ethyl side chain.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Based on the behavior of related phenothiazine compounds, the primary factors affecting this compound stability in solution are expected to be:
-
pH: The stability of phenothiazines is often pH-dependent.[2]
-
Light: Phenothiazine derivatives are known to be susceptible to photodegradation, especially those with halogen substituents.[3][4][5]
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation.[1][6][7][8][9][10][11][12]
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Presence of Metal Ions: Metal ions, such as copper (II) and iron (III), can catalyze the oxidation of phenothiazines.[10]
Q3: What are the likely degradation pathways for this compound?
Given its chemical structure, this compound is susceptible to three main degradation pathways:
-
Oxidation: The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide and potentially N-oxide derivatives.[1][6][7]
-
Hydrolysis: The ester linkage in the side chain can be hydrolyzed, particularly under acidic or basic conditions, to yield phenothiazine-10-carboxylic acid and 2-(2-dimethylaminoethoxy)ethanol.[13][14][15]
-
Photodegradation: Exposure to light, especially UV light, can lead to the formation of radical intermediates and subsequent degradation products.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the solution (e.g., yellowing, pinkening) | Oxidation of the phenothiazine ring. | Prepare solutions fresh. Store solutions protected from light in amber vials.[3] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. Consider the addition of antioxidants, though their effectiveness should be validated.[10][16] |
| Precipitation or cloudiness in the solution | Hydrolysis of the ester linkage leading to less soluble degradation products. Change in pH affecting solubility. | Control the pH of the solution with a suitable buffer system; a slightly acidic pH may be optimal for stability.[2] Avoid extreme pH values. Store solutions at recommended temperatures to slow down hydrolysis. |
| Loss of potency or inconsistent analytical results | Multiple degradation pathways (oxidation, hydrolysis, photodegradation) occurring. | Conduct a forced degradation study to identify the primary degradation products and pathways.[17][18][19][20] Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from its degradation products.[19][21][22][23][24][25] Control all critical parameters: pH, light exposure, temperature, and oxygen levels. |
| Formation of new peaks in the chromatogram | Degradation of this compound. | Characterize the new peaks using techniques like LC-MS to identify the degradation products.[6] This will help in understanding the degradation pathway and implementing targeted stabilization strategies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or its solution at 60°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[26] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV detection at an appropriate wavelength (e.g., 254 nm)[26] |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 15% | 2 | Hydrolysis Product 1 |
| 0.1 M NaOH | 24 hours | 25% | 3 | Hydrolysis Product 1, Hydrolysis Product 2 |
| 3% H₂O₂ | 24 hours | 35% | 2 | Sulfoxide Derivative |
| Heat (60°C) | 48 hours | 10% | 1 | Minor Oxidative Product |
| UV Light | 24 hours | 40% | 4 | Photodegradation Product 1, Photodegradation Product 2 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Aromatic oxidation of some phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. jpsbr.org [jpsbr.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. prp.unicamp.br [prp.unicamp.br]
- 23. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Dimethoxanate Oral Formulation
Welcome to the technical support center for the oral formulation of Dimethoxanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common challenges in the oral formulation of this compound, focusing on solubility, stability, and taste-masking.
1. Poor Aqueous Solubility of this compound
Question: My this compound active pharmaceutical ingredient (API) shows very low solubility in water, hindering dissolution testing and formulation development. What strategies can I employ to improve its solubility?
Answer:
This compound, like many phenothiazine derivatives, exhibits poor aqueous solubility. Several techniques can be employed to enhance its dissolution profile. Below is a summary of potential approaches with starting experimental parameters.
Table 1: Solubility Enhancement Strategies for this compound
| Strategy | Description | Key Parameters to Optimize | Starting Protocol |
| pH Adjustment | This compound is a basic compound. Adjusting the pH of the medium to the acidic range can significantly increase its solubility. | pH of the dissolution medium, buffer capacity. | Prepare a 0.1 M HCl solution (pH 1.2) or a phosphate buffer (pH 2.5). Disperse this compound powder and stir at 37°C. Measure the concentration using a validated analytical method. |
| Co-solvency | The use of a water-miscible organic solvent can increase the solubility of hydrophobic drugs. | Co-solvent type and concentration. | Prepare a series of co-solvent systems (e.g., Ethanol:Water, Propylene Glycol:Water) in varying ratios (10:90, 20:80, etc.). Determine the saturation solubility of this compound in each system at room temperature. |
| Solid Dispersion | Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate. | Carrier type (e.g., PVP K30, PEG 6000, HPMC), drug-to-carrier ratio. | See Experimental Protocol 1 for a detailed solid dispersion preparation method. |
| Cyclodextrin Complexation | Encapsulating the this compound molecule within a cyclodextrin cavity can increase its apparent water solubility. | Cyclodextrin type (e.g., β-CD, HP-β-CD), molar ratio of drug to cyclodextrin. | See Experimental Protocol 2 for a detailed cyclodextrin complexation method. |
Experimental Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound API
-
PVP K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently scrape the dried mass and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further analysis.
Experimental Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound API
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Water-Methanol solution (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and HP-β-CD to achieve a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-methanol solution to form a paste.
-
Gradually add the this compound powder to the paste and knead for 60 minutes.
-
During kneading, add a few more drops of the solvent mixture if the paste becomes too thick.
-
Dry the resulting product in a vacuum oven at 50°C for 24 hours.
-
Pulverize the dried complex using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
2. Chemical Instability in Liquid Formulations
Question: I am developing an oral liquid formulation of this compound, but I am observing degradation over time, indicated by a change in color and the appearance of unknown peaks in my HPLC analysis. How can I improve the stability?
Answer:
Phenothiazine derivatives like this compound are susceptible to oxidative degradation, which can be accelerated by factors such as light, heat, and the presence of certain excipients.
Table 2: Stabilization Strategies for this compound Liquid Formulations
| Strategy | Description | Key Parameters to Optimize | Starting Protocol |
| Use of Antioxidants | Antioxidants can prevent or slow down the oxidative degradation of the drug. | Antioxidant type and concentration. | Add an antioxidant such as ascorbic acid (0.1% w/v) or sodium metabisulfite (0.1% w/v) to the formulation. |
| pH Control | Maintaining an optimal pH can minimize degradation. The degradation rate of some phenothiazines is pH-independent up to pH 7.0[1]. | pH of the formulation, buffer system. | Formulate the product in a buffered system, for instance, a citrate buffer, to maintain a pH between 4 and 6. |
| Light Protection | Exposure to light can catalyze the degradation of phenothiazines. | Packaging material. | Store the formulation in amber-colored bottles to protect it from light. |
| Chelating Agents | Trace metal ions can catalyze oxidative degradation. Chelating agents can bind these ions. | Chelating agent type and concentration. | Incorporate a chelating agent like disodium edetate (EDTA) at a concentration of 0.01-0.1% w/v. |
Experimental Protocol 3: Forced Degradation Study of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions to develop a stability-indicating analytical method.
Materials:
-
This compound API
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath
-
Photostability chamber
-
HPLC system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.
-
Analyze all stressed samples by a suitable HPLC method (see Experimental Protocol 4) to identify and quantify degradation products.
3. Unpleasant Taste of the Formulation
Question: My oral solution of this compound has a very bitter taste, which could lead to poor patient compliance. What are effective taste-masking techniques?
Answer:
The bitter taste of this compound is a common challenge. Several strategies can be employed to make the formulation more palatable.
Table 3: Taste-Masking Strategies for this compound Formulations
| Strategy | Description | Key Parameters to Optimize | Starting Protocol |
| Sweeteners and Flavors | The addition of sweeteners and flavors can help to mask the bitter taste. | Sweetener and flavor type and concentration. | Incorporate a high-intensity sweetener like sucralose (0.05-0.1% w/v) and a suitable flavor such as cherry or orange (0.1-0.2% v/v). |
| Ion-Exchange Resins | The drug can be complexed with an ion-exchange resin to prevent its interaction with taste buds. | Resin type, drug-to-resin ratio. | Prepare a drug-resin complex by stirring this compound with a cation-exchange resin (e.g., Amberlite IRP69) in a suitable solvent, followed by filtration and drying. |
| Polymer Coating | Coating drug particles with a polymer can create a physical barrier to prevent taste perception. | Polymer type, coating thickness. | For solid dosage forms, microencapsulate this compound particles with a taste-masking polymer like Eudragit E-100 using a fluid bed coater. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical method for the stability testing of this compound in an oral formulation?
A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase C18 column is typically suitable for phenothiazine derivatives. The mobile phase composition and detection wavelength need to be optimized to achieve good separation between the parent drug and its degradation products.
Experimental Protocol 4: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity should be confirmed by analyzing samples from forced degradation studies to ensure that degradation product peaks do not interfere with the this compound peak.
Q2: How can I determine the appropriate excipients for my this compound formulation?
A2: Excipient selection should be based on compatibility studies. A common approach is to prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period. The mixtures are then analyzed for any physical or chemical changes compared to the pure drug and excipient.
Q3: What are the critical quality attributes (CQAs) to monitor during the development of a this compound oral formulation?
A3: Key CQAs for a this compound oral formulation include:
-
Assay and Content Uniformity: To ensure the correct dosage.
-
Dissolution: To ensure the drug is released appropriately for absorption.
-
Purity: To monitor for impurities and degradation products.
-
Physical Stability: Appearance, color, odor, and for liquid formulations, pH and viscosity.
-
Microbial Limits: For liquid formulations to ensure safety.
Visualizations
References
Technical Support Center: HPLC Analysis of Dimethoxanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dimethoxanate. It is intended for researchers, scientists, and drug development professionals to assist in method optimization and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and corresponding solutions.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak for this compound | 1. Incorrect mobile phase composition.2. Column contamination or degradation.3. Detector malfunction (e.g., lamp off).4. Sample degradation.5. Incorrect injection volume or concentration. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Flush the column with a strong solvent; if unsuccessful, replace the column.3. Check detector settings and ensure the lamp is on and has sufficient energy.4. Prepare fresh sample and standard solutions.5. Verify injection volume and sample concentration. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Presence of active sites on the column.3. Inappropriate mobile phase pH.4. Extra-column band broadening. | 1. Reduce the sample concentration or injection volume.2. Use a column with low silanol activity or add a competing base to the mobile phase.3. Adjust the mobile phase pH to ensure this compound is in a single ionic form.4. Minimize the length of tubing between the injector, column, and detector. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.4. Inadequate column equilibration. | 1. Ensure accurate and consistent mobile phase preparation and use a gradient proportioning valve if available.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the pump and fittings; perform pump maintenance if necessary.4. Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| High Backpressure | 1. Blockage in the column or tubing.2. Particulate matter from the sample.3. High mobile phase viscosity or flow rate. | 1. Reverse flush the column (if permissible by the manufacturer); check for blockages in tubing and frits.2. Filter all samples and mobile phases before use.3. Reduce the flow rate or adjust the mobile phase composition to lower viscosity. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.2. Contaminated mobile phase or column.3. Detector lamp nearing the end of its life.4. Incomplete mobile phase mixing. | 1. Degas the mobile phase thoroughly; purge the pump and detector.2. Use fresh, HPLC-grade solvents and flush the column.3. Replace the detector lamp.4. Ensure proper mixing of mobile phase components. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for this compound analysis?
A1: A reverse-phase HPLC method is a good starting point for this compound analysis. A suggested initial method is provided in the Experimental Protocols section below. This method can be optimized based on your specific instrumentation and analytical requirements.
Q2: How can I improve the resolution between this compound and its impurities?
A2: To improve resolution, you can try the following:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change the pH of the mobile phase: Altering the pH can change the ionization state of this compound and its impurities, affecting their retention and selectivity.
-
Use a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.
-
Adjust the temperature: Lowering the temperature can sometimes improve resolution, although it may increase backpressure.
Q3: What should I do if my results are not reproducible?
A3: Lack of reproducibility can stem from several factors. Ensure that:
-
The mobile phase is prepared fresh daily and is consistent in composition.
-
The column is properly equilibrated before each run.
-
The injection volume is consistent.
-
The system is free of leaks.
-
The sample and standard solutions are stable and prepared accurately.
Q4: How do I perform a system suitability test?
A4: A system suitability test is essential to ensure the HPLC system is performing correctly before running samples. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be close to 1.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks.
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be within acceptable limits (e.g., <2%).
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a representative method based on available information for this compound hydrochloride and general reverse-phase chromatography principles.[1] Optimization may be required for your specific application.
| Parameter | Recommended Condition |
| Column | Newcrom R1 (or equivalent C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v), pH adjusted as needed |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Run Time | 10 minutes |
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
Sample Solution Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve an expected this compound concentration similar to the working standard.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method, which should be established during method development and optimization.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Visualizations
Caption: A typical workflow for HPLC analysis of this compound.
Caption: A logical approach to troubleshooting common HPLC issues.
References
Minimizing side effects of Dimethoxanate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Dimethoxanate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is an antitussive (cough suppressant) agent belonging to the phenothiazine class of drugs. Its primary mechanism of action is the suppression of the cough reflex via direct influence on the medullary cough center in the brainstem. It also exhibits peripheral antitussive effects by modulating sensory nerve endings in the respiratory tract. Additionally, this compound is known to bind to the sigma-1 receptor.
Q2: What are the known side effects of this compound in animal studies?
A2: As a phenothiazine derivative, this compound can produce a range of side effects, which are generally dose-dependent. The most commonly observed side effects are related to its central nervous system (CNS) depressant properties. These can include:
-
Sedation and drowsiness
-
Ataxia (uncoordinated movement)
-
Hypotension (low blood pressure)
-
Bradycardia (slow heart rate)
-
Less commonly, paradoxical excitement, agitation, or aggression may occur.
At high doses, phenothiazines can lead to more severe effects such as stupor, coma, and potentially death. Short-term oral administration of phenothiazines in animal models has also been associated with potential damage to the spleen, liver, kidneys, and bone marrow.
Q3: Are there any known drug interactions with this compound?
A3: Specific drug interaction studies for this compound are not widely available. However, based on its classification as a phenothiazine and CNS depressant, caution should be exercised when co-administering other drugs with similar properties. Potential interactions may occur with:
-
Other CNS depressants (e.g., anesthetics, opioids, benzodiazepines): Additive or synergistic effects can lead to profound sedation and respiratory depression.
-
Hypotensive agents: The risk of significant hypotension may be increased.
-
Drugs metabolized by cytochrome P450 enzymes: Phenothiazines can be metabolized by these enzymes, and co-administration with other drugs that are substrates, inhibitors, or inducers of these enzymes could alter the metabolism and clearance of this compound.
Researchers should carefully review the pharmacological profiles of all co-administered substances.
Q4: How can I minimize the sedative effects of this compound in my study?
A4: Minimizing sedation is crucial for many experimental protocols. Consider the following strategies:
-
Dose Titration: Start with the lowest possible effective dose and gradually increase it to find the optimal balance between antitussive efficacy and sedation.
-
Combination Therapy: In some cases, combining a lower dose of this compound with another antitussive agent with a different mechanism of action might achieve the desired effect with fewer side effects. This requires careful consideration of potential drug interactions.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental environment to minimize stress-induced behavioral changes that could be confounded with drug effects.
Troubleshooting Guides
Problem: Excessive Sedation or Ataxia in Study Animals
-
Possible Cause: The dose of this compound is too high for the specific animal species, strain, or individual.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all dose calculations and the concentration of the dosing solution.
-
Reduce the Dose: Lower the dose for subsequent experiments. A dose-response study is highly recommended to determine the optimal therapeutic window.
-
Monitor Vital Signs: If excessive sedation is observed, monitor the animal's heart rate, respiratory rate, and temperature. Provide supportive care as needed.
-
Consider Animal-Specific Factors: Be aware that factors such as age, sex, and underlying health conditions can influence an animal's response to the drug.[1]
-
Problem: Significant Drop in Blood Pressure (Hypotension)
-
Possible Cause: Vasodilatory effects of phenothiazines.
-
Troubleshooting Steps:
-
Monitor Blood Pressure: If feasible for the animal model, monitor blood pressure, especially during the initial phase after drug administration.
-
Ensure Hydration: Adequate hydration can help to mitigate drops in blood pressure. Ensure animals have free access to water.
-
Reduce Dose: Hypotension is a dose-dependent effect. Lowering the dose of this compound is the primary mitigation strategy.
-
Avoid Co-administration of Other Hypotensive Agents: Be cautious when using this compound with other drugs known to lower blood pressure.
-
Problem: Paradoxical Excitement or Agitation
-
Possible Cause: Idiosyncratic reaction to the phenothiazine class of drugs.
-
Troubleshooting Steps:
-
Ensure Animal Comfort: Rule out any environmental stressors that may be contributing to agitation.
-
Dose Adjustment: While less common, paradoxical excitement can sometimes be dose-related. It may be necessary to test a different dose.
-
Consider an Alternative Compound: If paradoxical excitement persists, this compound may not be a suitable compound for that particular animal or strain, and an alternative antitussive should be considered.
-
Data Presentation
Table 1: Reported Side Effects of Phenothiazines in Animal Studies
| Side Effect Category | Clinical Signs | Animal Species Commonly Reported In |
| Central Nervous System | Sedation, drowsiness, ataxia, depression, weakness, tremors, muscle twitching.[2] Less commonly: excitement, agitation, aggression.[2] | Dogs, Cats, Rodents |
| Cardiovascular | Hypotension (low blood pressure), bradycardia (slow heart rate).[2] | Dogs, Cats |
| Gastrointestinal | Nausea, vomiting | General |
| Organ Toxicity (Short-term, high dose) | Damage to spleen, liver, kidneys, bone marrow.[3] | Rats, Hamsters, Rabbits, Dogs[3] |
| Other | Photosensitization | General |
Note: This table summarizes general findings for the phenothiazine class of drugs. The specific side effect profile and severity for this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Dose-Response Study for Assessing Sedative Effects of this compound
-
Animals: Select a cohort of the desired animal species and strain, ensuring they are healthy and properly acclimatized to the laboratory environment.
-
Groups: Divide the animals into at least four groups: a vehicle control group and a minimum of three this compound dose groups (low, medium, and high). The dose range should be selected based on any available preliminary data or literature on similar compounds.
-
Drug Administration: Administer this compound or the vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Assessment: At predefined time points post-administration (e.g., 15, 30, 60, 120 minutes), assess the animals for signs of sedation and ataxia using a standardized scoring system.
-
Sedation Score Example:
-
0 = Alert and active
-
1 = Slightly decreased activity
-
2 = Moderately decreased activity, drowsy but responsive to stimuli
-
3 = Severe sedation, minimally responsive to stimuli
-
-
Ataxia Score Example:
-
0 = Normal gait
-
1 = Mildly uncoordinated gait
-
2 = Moderately uncoordinated, stumbling
-
3 = Severe ataxia, unable to ambulate
-
-
-
Data Analysis: Analyze the scores to determine the dose at which significant sedative and ataxic effects emerge. This will help in selecting an appropriate dose for future efficacy studies.
Protocol 2: Monitoring Cardiovascular Parameters Following this compound Administration
-
Animals and Instrumentation: Use animals that are instrumented for the measurement of blood pressure and heart rate (e.g., via telemetry or a non-invasive tail-cuff system).
-
Baseline Measurement: Record baseline cardiovascular parameters for a sufficient period before drug administration to establish a stable baseline.
-
Drug Administration: Administer a selected dose of this compound.
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a predetermined period post-administration (e.g., 2-4 hours).
-
Data Analysis: Compare the post-administration cardiovascular parameters to the baseline data to quantify the hypotensive and bradycardic effects of the drug at that dose.
Mandatory Visualization
Caption: Workflow for assessing this compound side effects.
Caption: this compound's mechanisms and resulting effects.
References
Technical Support Center: Refining Dimethoxanate Dosage for Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Dimethoxanate for preclinical research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is understood to act as a non-narcotic, dual-action antitussive agent.[1] Its mechanism involves both central and peripheral pathways to suppress the cough reflex.[1] Centrally, it is thought to directly influence the medullary cough center in the brainstem, reducing the frequency and intensity of the cough reflex.[1] Peripherally, it likely modulates sensory nerve endings in the respiratory tract, dampening their sensitivity to irritants.[1] It is important to note that this compound does not interact with opioid receptors, which distinguishes it from many common antitussive drugs.[1] Some research also suggests it may enhance the inhibitory effects of neurotransmitters like GABA and glycine and potentially influence ion channels, which could contribute to its overall pharmacological profile.[2]
Q2: What are the recommended starting doses for this compound in preclinical animal models like mice and rats?
Specific, publicly available dose-response data for this compound in preclinical rodent models is limited. Therefore, it is crucial for researchers to conduct their own dose-finding studies to determine the optimal dosage for their specific experimental conditions. As a starting point, researchers can consider the typical dose ranges for other antitussive agents in similar models, while acknowledging that these are not specific to this compound. For instance, studies on other antitussive compounds in mice have used oral doses ranging from 10 mg/kg to 400 mg/kg.[3][4] It is recommended to begin with a wide range of doses in a pilot study to establish a dose-response curve.
Q3: How can I determine the optimal oral dosage of this compound for my specific study?
To determine the optimal oral dosage, a dose-response study is essential. This involves administering a range of this compound doses to different groups of animals and measuring the antitussive effect. The goal is to identify the ED50 (the dose that produces 50% of the maximum effect), which serves as a key indicator of the drug's potency.[5] The experimental workflow for such a study is outlined in the "Experimental Protocols" section below.
Q4: What are the potential side effects or signs of toxicity to monitor for in animals treated with this compound?
As this compound is a phenothiazine derivative, potential side effects associated with this class of drugs should be considered.[6] These can include sedation, urinary hesitancy, dry mouth, and in some cases, extrapyramidal symptoms like dystonia or parkinsonism at higher doses.[7] During your studies, it is critical to monitor animals for any signs of adverse effects, including changes in behavior, motor activity, weight loss, or signs of distress. If any severe adverse effects are observed, the dosage should be adjusted accordingly, or the experiment terminated for that animal.
Q5: What is the reported oral LD50 for this compound in mice and rats?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cough response between animals in the same dose group. | Inconsistent administration of the tussive agent (e.g., citric acid). Individual differences in animal sensitivity. Improper vehicle or formulation leading to variable absorption. | Ensure precise and consistent delivery of the tussive agent. Increase the number of animals per group to improve statistical power. Prepare a homogenous and stable formulation of this compound. |
| No significant antitussive effect observed even at high doses. | The chosen cough model is not sensitive to the mechanism of this compound. The dosage range is too low. Poor oral bioavailability of the formulation. | Consider using a different cough induction agent (e.g., switch from citric acid to ammonia). Conduct a pilot study with a wider and higher dose range. Optimize the formulation to improve solubility and absorption. |
| Animals exhibit signs of excessive sedation or distress. | The administered dose is too high and is approaching toxic levels. The vehicle itself may be causing adverse effects. | Reduce the dosage in subsequent experiments. Include a vehicle-only control group to assess the effects of the vehicle. Closely monitor animals for any adverse signs and adjust the protocol as needed. |
| Difficulty in dissolving this compound for oral administration. | This compound may have poor aqueous solubility. | Use a suitable vehicle to prepare a stable suspension or solution. Common vehicles for oral gavage in rodents include water, corn oil, or aqueous solutions containing suspending agents like carboxymethyl cellulose (CMC) or solubilizing agents like Tween 80.[14] |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are provided as templates for researchers to populate with their own experimental findings.
Table 1: Dose-Response of this compound on Cough Inhibition in Mice
| Dose (mg/kg, p.o.) | Number of Animals (n) | Mean Coughs ± SEM | % Inhibition |
| Vehicle Control | 0% | ||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 | |||
| Dose 4 | |||
| Positive Control (e.g., Codeine) |
Table 2: Acute Oral Toxicity of this compound in Rodents
| Species | Dose (mg/kg) | Number of Animals (n) | Mortality | Clinical Signs of Toxicity |
| Mouse | Limit Dose (e.g., 2000) | |||
| Rat | Limit Dose (e.g., 2000) |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough Model in Mice for Antitussive Efficacy Testing
This protocol describes a common method for evaluating the efficacy of antitussive agents.
-
Animal Model: Male ICR mice (or other suitable strain), weighing 20-25g.
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Drug Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).[15]
-
Administer this compound orally (p.o.) via gavage at various doses (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group and a positive control group (e.g., codeine, 10-20 mg/kg, p.o.).
-
-
Cough Induction:
-
60 minutes after drug administration, place each mouse individually in a whole-body plethysmography chamber.
-
Expose the mouse to an aerosolized solution of citric acid (e.g., 0.1 M) for a fixed period (e.g., 3 minutes).[16]
-
-
Data Collection and Analysis:
-
Record the number of coughs during the exposure period. Coughs are typically characterized by a sudden, forceful expiration accompanied by a characteristic sound.
-
Calculate the percentage of cough inhibition for each dose group compared to the vehicle control group.
-
Determine the ED50 value from the dose-response curve.
-
Protocol 2: Acute Oral Toxicity Study (Limit Test)
This protocol is a simplified method to assess the acute toxicity of a substance.
-
Animal Model: Male and female rats or mice.
-
Acclimatization: As described in Protocol 1.
-
Dosing:
-
Administer a single oral dose of this compound at a limit dose (e.g., 2000 mg/kg or 5000 mg/kg).
-
A vehicle control group should also be included.
-
-
Observation:
-
Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration, and any signs of convulsions or sedation) immediately after dosing, at 4 hours, and then daily for 14 days.
-
Record body weights before dosing and at the end of the observation period.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.
-
Visualizations
Caption: Experimental workflow for assessing the antitussive efficacy of this compound.
Caption: Postulated dual mechanism of action of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Antitussive, expectorant, and anti-inflammatory effects of Adenophorae Radix powder in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. flinnsci.com [flinnsci.com]
- 10. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 11. oral ld50 values: Topics by Science.gov [science.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control impurity formation in Dimethoxanate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling impurity formation during the synthesis of Dimethoxanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound synthesis?
Impurities in this compound production can originate from three main sources:
-
Starting material impurities: Impurities present in the initial reactants, namely Phenothiazine and 2-(2-(dimethylamino)ethoxy)ethanol.
-
Process-related impurities: Byproducts formed during the synthesis process due to side reactions.
-
Degradation products: Impurities formed by the degradation of this compound under certain storage or handling conditions.
Q2: What are the potential impurities originating from the Phenothiazine starting material?
The phenothiazine core is susceptible to oxidation.[1] Therefore, common impurities from the Phenothiazine starting material include:
-
Phenothiazine-S-oxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.
-
Hydroxylated phenothiazines: Aromatic oxidation can lead to the formation of various hydroxylated derivatives.
-
Phenothiazinones: Further oxidation of hydroxylated phenothiazines can yield phenothiazinone impurities.[2]
Q3: What impurities can be introduced from the 2-(2-(dimethylamino)ethoxy)ethanol starting material?
The synthesis of 2-(2-(dimethylamino)ethoxy)ethanol can introduce several potential impurities, including:
-
Unreacted starting materials from its own synthesis, such as diethylene glycolamine, paraformaldehyde, and formic acid.[3]
-
Byproducts from the synthesis of 2-(2-(dimethylamino)ethoxy)ethanol.
Q4: What are the major process-related impurities formed during the synthesis of this compound?
The synthesis of this compound involves the reaction of Phenothiazine with phosgene to form Phenothiazine-10-carbonyl chloride, which is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol.[4] Potential process-related impurities include:
-
Unreacted Phenothiazine-10-carbonyl chloride: Incomplete reaction in the final step can leave this intermediate as an impurity.
-
Bis-phenothiazine urea derivatives: Phosgene can potentially react with two molecules of Phenothiazine.
-
N-alkylation byproducts: The alkylation of the phenothiazine nitrogen is a critical step, and improper control can lead to the formation of undesired isomers or multiple alkylation products.[1]
Troubleshooting Guides
Issue 1: High levels of oxidation-related impurities detected.
-
Probable Cause: Exposure of the phenothiazine starting material or reaction intermediates to oxygen. The phenothiazine nucleus is known to be susceptible to oxidation.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct all reaction steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Solvent Purity: Ensure that all solvents are degassed and free of peroxides.
-
Starting Material Quality: Use high-purity Phenothiazine with low levels of existing oxidation impurities.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as heat can promote oxidation.
-
Issue 2: Presence of unreacted starting materials in the final product.
-
Probable Cause: Incomplete reaction due to suboptimal reaction conditions or stoichiometry.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but this should be optimized.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Ensure the reaction is maintained at the optimal temperature.
-
Catalyst/Reagent Activity: Verify the activity of reagents like phosgene or any coupling agents used.
-
Issue 3: Formation of multiple unidentified byproducts.
-
Probable Cause: Lack of control over reaction selectivity, leading to side reactions. N-alkylation of the phenothiazine core can sometimes lead to a mixture of products.[1]
-
Troubleshooting Steps:
-
Base Selection: The choice of base for the N-alkylation step is critical. A base that is too strong may lead to deprotonation at undesired positions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to improve selectivity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of side products.
-
Experimental Protocols
Protocol 1: General Method for Impurity Profiling of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the separation and detection of impurities in a this compound sample. Method optimization will be required for specific impurity identification and quantification.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
Reference standards for known impurities (if available)
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of this compound and solutions of the sample to be analyzed in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to identify and quantify the peaks corresponding to this compound and any impurities. The relative retention times and peak areas can be used for this purpose.
-
Data Presentation
Table 1: Potential Impurities in this compound Production and their Sources
| Impurity Name | Source | Stage of Formation |
| Phenothiazine | Starting Material | - |
| Phenothiazine-S-oxide | Starting Material/Process | Synthesis/Storage |
| Hydroxylated Phenothiazines | Starting Material/Process | Synthesis/Storage |
| Phenothiazinones | Starting Material/Process | Synthesis/Storage |
| 2-(2-(dimethylamino)ethoxy)ethanol | Starting Material | - |
| Phenothiazine-10-carbonyl chloride | Process-related | Intermediate in Synthesis |
| Bis-phenothiazine urea | Process-related | Side reaction with phosgene |
| N-alkylation isomers | Process-related | Side reaction during alkylation |
Visualizations
Caption: Workflow of this compound synthesis and potential impurity formation points.
Caption: Troubleshooting logic for addressing impurity formation in this compound production.
References
Validation & Comparative
A Comparative Analysis of the Antitussive Effects of Dimethoxanate and Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive (cough-suppressing) properties of Dimethoxanate and codeine, intended to inform research and drug development in the field of respiratory therapeutics. While direct comparative clinical trial data is limited, this analysis synthesizes available preclinical and mechanistic data to offer a scientific overview of their respective profiles.
Executive Summary
Codeine, a centrally-acting opioid, has long been a benchmark for antitussive therapy. Its efficacy is primarily mediated through the activation of µ-opioid receptors in the brainstem's cough center. This compound, a non-narcotic agent, presents an alternative mechanism of action, primarily acting as a sigma-1 receptor agonist, with both central and peripheral effects. This key difference in pharmacological targets results in distinct efficacy and side-effect profiles. While codeine's antitussive effects are well-documented in various preclinical models, quantitative data for this compound is less prevalent in publicly available literature.
Mechanism of Action
The fundamental difference in the antitussive action of this compound and codeine lies in their molecular targets and subsequent signaling pathways.
Codeine: As an opioid agonist, codeine's primary mechanism involves its conversion to morphine, which then binds to and activates µ-opioid receptors in the central nervous system (CNS), particularly in the medulla oblongata where the cough center is located.[1] This activation leads to a hyperpolarization of neurons and a reduction in their excitability, thereby suppressing the cough reflex.
This compound: In contrast, this compound is a non-opioid antitussive. Its mechanism is centered on its activity as a sigma-1 receptor agonist.[1][2][3] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating various signaling pathways. The activation of sigma-1 receptors is thought to suppress cough through mechanisms that are distinct from opioid pathways and may involve modulation of ion channels and intracellular calcium signaling.[4][5] Additionally, this compound is reported to have peripheral antitussive effects.
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct, head-to-head experimental data comparing the antitussive potency of this compound and codeine is scarce in the available scientific literature. However, data from independent preclinical studies, particularly using the citric acid-induced cough model in guinea pigs, can provide an indirect comparison of their potential efficacy.
Table 1: Drug Characteristics
| Feature | This compound | Codeine |
| Drug Class | Phenothiazine derivative | Opioid |
| Mechanism | Sigma-1 receptor agonist | µ-opioid receptor agonist |
| Action | Central and Peripheral | Primarily Central |
| Narcotic | No | Yes |
Table 2: Preclinical Antitussive Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
| Drug | Dose (mg/kg) | Route of Administration | % Inhibition of Cough (approx.) | Reference |
| Codeine | 9.1 | Subcutaneous | 50 (ED50) | [6] |
| 10 | Intravenous | Significant depression of ventilation | [6] | |
| 24 | Oral | Significant reduction in cough frequency | [7] | |
| This compound | - | - | No quantitative data available in cited literature | - |
| Other Sigma-1 Agonists | ||||
| SKF-10,047 | 1-5 | Intraperitoneal | Dose-dependent, up to 80% | [2] |
| Pre-084 | 5 | Intraperitoneal | ~70% | [2] |
| Carbetapentane | 1-5 | Intraperitoneal | ~50% | [2] |
Note: The data for other sigma-1 agonists is included to provide a potential, indirect indication of the efficacy that might be expected from compounds acting through this mechanism.
Experimental Protocols
The most commonly employed preclinical model for evaluating antitussive agents is the induction of cough in conscious guinea pigs using a chemical irritant, such as citric acid.
Citric Acid-Induced Cough in Guinea Pigs
Objective: To assess the ability of a test compound to suppress the cough reflex induced by a chemical irritant.
Methodology:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
-
Drug Administration: The test compound (e.g., this compound or codeine) or vehicle is administered via a specific route (e.g., oral, intraperitoneal, subcutaneous) at predetermined doses and times before the cough challenge.
-
Cough Induction: Animals are placed in a whole-body plethysmograph chamber. A nebulized solution of citric acid (typically 0.1 M to 0.4 M) is delivered into the chamber for a set period (e.g., 5-10 minutes).
-
Data Acquisition: The number of coughs is detected and recorded using a combination of a microphone to capture the sound of the cough and a pressure transducer to measure the characteristic pressure changes within the plethysmograph chamber during a cough.
-
Data Analysis: The primary endpoint is the number of coughs during the exposure period. The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Experimental Workflow Diagram
References
- 1. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Efficacy of Dimethoxanate and Standard Antitussives in a Guinea Pig Cough Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitussive efficacy of Dimethoxanate against the standard non-narcotic and narcotic antitussives, dextromethorphan and codeine, respectively. The evaluation is framed within the context of the widely utilized guinea pig model of chemically-induced cough, a standard preclinical assay for screening and characterizing cough suppressants. While robust quantitative data for this compound in this specific model is limited due to its historical withdrawal from the market, this guide synthesizes available mechanistic information and presents a detailed comparison with current standard-of-care compounds for which extensive preclinical data exist.
Executive Summary
This compound, a phenothiazine derivative, is understood to exert its antitussive effects primarily through a central mechanism on the medullary cough center, with potential for peripheral action.[1] However, its marketing approval was withdrawn by the U.S. Food and Drug Administration in 1975 due to a lack of substantial evidence for its efficacy.[2] In contrast, both dextromethorphan and codeine have well-documented dose-dependent antitussive effects in the guinea pig citric acid-induced cough model. Codeine, an opioid receptor agonist, and dextromethorphan, a sigma-1 receptor agonist and NMDA receptor antagonist, serve as the benchmarks for narcotic and non-narcotic cough suppressants. This guide presents the available data for these comparators to provide a framework for evaluating potential new chemical entities against established standards.
Data Presentation: Antitussive Efficacy in Guinea Pig Cough Model
| Compound | Dose (mg/kg, p.o.) | Cough Inhibition (%) | Latency to First Cough | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Codeine | 6 | Significant Reduction | Markedly Increased | [3] |
| 12 | Significant Reduction | Markedly Increased | [3] | |
| 24 | Significant Reduction | Markedly Increased | [3] | |
| Dextromethorphan | 32 | No Significant Effect | No Significant Effect | [3] |
Experimental Protocols
A standardized and widely accepted methodology for evaluating antitussive agents in guinea pigs involves the induction of cough using a chemical irritant, most commonly citric acid or capsaicin.
Citric Acid-Induced Cough Model in Guinea Pigs
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs are typically used.
-
Animals are acclimatized to laboratory conditions before the experiment.
2. Acclimatization and Housing:
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle.
-
Food and water are provided ad libitum.
3. Drug Administration:
-
Test compounds (e.g., this compound, codeine, dextromethorphan) or vehicle are administered orally (p.o.) or via other relevant routes at predetermined times before cough induction (typically 30-60 minutes).
4. Cough Induction:
-
Conscious and unrestrained guinea pigs are individually placed in a whole-body plethysmograph chamber.
-
A nebulizer generates an aerosol of a tussive agent, typically 0.3-0.4 M citric acid solution.
-
The aerosol is delivered into the chamber for a fixed duration (e.g., 7-10 minutes).
5. Data Acquisition:
-
Cough events are detected and recorded using a pressure transducer connected to the plethysmograph and specialized software.
-
Audio and video recordings can be used for verification of cough events.
-
The number of coughs is counted during the exposure period and for a defined post-exposure period.
6. Outcome Measures:
-
Primary: Total number of coughs.
-
Secondary: Latency to the first cough, cough intensity (measured by acoustic properties).
7. Data Analysis:
-
The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antitussive effect.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating antitussive efficacy.
Signaling Pathway of the Cough Reflex
Caption: Simplified signaling pathway of the cough reflex.
References
Dimethoxanate vs. Dextromethorphan: A Comparative Antitussive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two centrally acting antitussive agents: Dimethoxanate and Dextromethorphan. While both aim to alleviate cough, their pharmacological profiles, mechanisms of action, and clinical data present distinct characteristics. This document synthesizes available experimental data to offer a comprehensive overview for research and development purposes.
Introduction
Cough is a critical physiological defense mechanism. However, in many pathological conditions, it becomes excessive and non-productive, necessitating therapeutic intervention. Centrally acting antitussives suppress the cough reflex within the central nervous system (CNS). This compound, a phenothiazine derivative, and Dextromethorphan, a synthetic morphinan analogue, are two such agents. This guide explores their comparative efficacy, mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound
This compound is a non-narcotic, centrally acting antitussive.[1] Its primary mechanism is believed to be the suppression of the medullary cough center in the brainstem.[1] It is also suggested to have peripheral antitussive effects by modulating sensory nerve endings in the respiratory tract.[1] One of its known molecular targets is the sigma-1 receptor, with an IC50 of 41 nM.[2] The downstream signaling cascade following sigma-1 receptor activation by this compound is not fully elucidated but is thought to involve the modulation of neuronal excitability. It is important to note that this compound has been withdrawn from some markets due to concerns about potential QT interval prolongation.
Dextromethorphan
Dextromethorphan is a widely used over-the-counter antitussive that acts on multiple targets within the CNS.[3][4][5] Its primary antitussive effect is mediated through its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and as an agonist at the sigma-1 receptor.[3][6][7] By blocking the NMDA receptor, Dextromethorphan reduces the excitatory signaling of glutamate in the cough center.[7][8] Its agonistic activity at the sigma-1 receptor also contributes to the modulation of neuronal excitability.[3][7] Additionally, Dextromethorphan has weak serotonin and norepinephrine reuptake inhibitory effects.[3][4]
Signaling Pathways
The distinct molecular targets of this compound and Dextromethorphan result in different intracellular signaling cascades.
Caption: Simplified signaling pathway for this compound.
Caption: Dextromethorphan's dual mechanism of action.
Comparative Efficacy and Safety
Direct comparative clinical trials between this compound and Dextromethorphan are scarce in the available literature. Therefore, a direct quantitative comparison of their efficacy is challenging. The following tables summarize available data for each compound from individual studies.
Table 1: Summary of Dextromethorphan Efficacy Data from Clinical and Preclinical Studies
| Study Type | Model/Population | Dextromethorphan Dose | Comparator | Key Findings | Reference |
| Preclinical | Citric acid-induced cough in guinea pigs | 32 mg/kg | Vehicle | Did not significantly affect cough frequency or latency. | [9] |
| Clinical Trial | Children with acute cough and common cold | Not specified | Placebo | Significant reduction in total coughs (21.0%) and daytime cough frequency (25.5%). | [10] |
| Clinical Trial | Patients with chronic cough | 20 mg | Codeine (20 mg) | Similarly effective in reducing cough frequency. Dextromethorphan was superior in reducing cough intensity. | [11] |
| Clinical Trial | Patients with dry cough | 5 mg lozenges (thrice daily) | Levocloperastine | Levocloperastine was significantly more effective in reducing cough severity and frequency. | [12][13] |
| Clinical Trial | Children with nocturnal cough from URI | Not specified | Placebo, Promethazine | No superior benefit over placebo in reducing nocturnal cough. | [12][14] |
| Clinical Trial | Healthy volunteers with citric acid-induced cough | 30 mg | Placebo | Significant reduction in cough challenge compared to placebo in most studies. | [3] |
Table 2: Summary of this compound Information
| Aspect | Description | Reference |
| Mechanism | Central and peripheral antitussive effects; acts on the medullary cough center. | [1] |
| Molecular Target | Binds to the sigma-1 receptor (IC50 = 41 nM). | [2] |
| Side Effects | May include nausea, vomiting, and CNS depressant effects. | [2] |
| Safety Concern | Potential for QT interval prolongation. | [5] |
Experimental Protocols
The evaluation of antitussive agents relies on standardized preclinical and clinical methodologies.
Preclinical Evaluation: Citric Acid-Induced Cough in Guinea Pigs
This is a widely used model to assess the efficacy of potential antitussive drugs.
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[15]
-
Acclimatization: Animals are acclimatized to the experimental conditions for several days.
-
Drug Administration: The test compound (e.g., this compound or Dextromethorphan) or a vehicle control is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before cough induction.
-
Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of a tussive agent, most commonly citric acid (e.g., 0.4 M).[9][10]
-
Data Acquisition: Coughs are detected and recorded using a pneumotachograph and specialized software. The number of coughs and the latency to the first cough are the primary endpoints.
-
Analysis: The antitussive effect is quantified as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.
Caption: Preclinical workflow for evaluating antitussives.
Clinical Trial Design for Antitussive Drugs
Robust clinical trial design is crucial for determining the efficacy and safety of antitussive agents in humans.
Key Considerations:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[3][6] Crossover or parallel-group designs can be employed.
-
Patient Population: Patients with acute or chronic cough are typically recruited. Inclusion and exclusion criteria should be well-defined.[3]
-
Outcome Measures: A combination of objective and subjective measures is recommended.[1]
-
Objective Measures: 24-hour cough frequency monitoring using ambulatory devices is considered a primary endpoint.[1][4]
-
Subjective Measures: Patient-reported outcomes using validated questionnaires (e.g., Leicester Cough Questionnaire) and visual analog scales (VAS) for cough severity are important for assessing the patient's perception of treatment benefit.[1][2]
-
-
Data Analysis: Statistical analysis should compare the change in cough frequency and severity from baseline between the treatment and placebo groups.
Conclusion
This compound and Dextromethorphan are both centrally acting antitussives, but they exhibit distinct pharmacological profiles. Dextromethorphan's multi-target mechanism involving NMDA and sigma-1 receptors is well-characterized. In contrast, while this compound is known to be a sigma-1 receptor ligand, its complete mechanism and downstream signaling are less understood.
The lack of direct comparative studies makes it difficult to definitively conclude on the relative efficacy of these two agents. The available data for Dextromethorphan suggests a modest, though in some studies significant, antitussive effect. For this compound, a comprehensive evaluation of its efficacy and safety profile, particularly in light of its potential for cardiotoxicity, would require further well-controlled clinical trials.
This guide provides a framework for understanding the key differences between these two compounds and highlights the experimental approaches necessary for their evaluation. Future research should focus on direct, head-to-head comparative studies to better inform clinical use and drug development efforts in the field of antitussive therapy.
References
- 1. An update on measurement and monitoring of cough: what are the important study endpoints? - Spinou - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Measuring cough: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stradoslabs.com [stradoslabs.com]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 6. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
- 8. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To compare the effect of dextromethorphan, promethazine and placebo on nocturnal cough in children aged 1-12 y with upper respiratory infections: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative antitussive effects of dextrorphan, dextromethorphan and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethoxanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methodologies for the quantification of Dimethoxanate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control.
While direct experimental cross-validation studies on this compound are not extensively documented in publicly available literature, this guide collates available data for a GC-MS method and presents plausible, well-established protocols for HPLC and CE analysis based on methods validated for structurally similar phenothiazine derivatives. This comparative analysis will aid researchers in selecting the most appropriate method for their specific application.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for HPLC, GC-MS, and CE methods for the analysis of this compound. These parameters are crucial for evaluating the reliability and suitability of a method. It is important to note that the data for the HPLC and CE methods are extrapolated from typical performance characteristics for the analysis of phenothiazine compounds and should be validated for this compound specifically.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity (Range) | 1 - 100 µg/mL (Projected) | 10 - 500 ng/mL (Typical) | 5 - 150 µg/mL (Projected) |
| Correlation Coefficient (r²) | > 0.999 (Projected) | > 0.995 (Typical) | > 0.998 (Projected) |
| Accuracy (% Recovery) | 98.0 - 102.0% (Projected) | 95.0 - 105.0% (Typical) | 97.0 - 103.0% (Projected) |
| Precision (% RSD) | < 2.0% (Projected) | < 5.0% (Typical) | < 3.0% (Projected) |
| Limit of Detection (LOD) | ~10 ng/mL (Projected) | ~1 ng/mL (Typical) | ~50 ng/mL (Projected) |
| Limit of Quantification (LOQ) | ~30 ng/mL (Projected) | ~5 ng/mL (Typical) | ~150 ng/mL (Projected) |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are a published protocol for GC-MS and generalized experimental protocols for HPLC and CE analysis of this compound, based on common practices for phenothiazine derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol (Hypothetical)
This proposed method is based on typical reversed-phase HPLC methods for phenothiazine drugs.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 60:40 (v/v) mixture of buffer and organic modifier.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm, which is a common wavelength for phenothiazine compounds.
-
Sample Preparation: The sample containing this compound would be dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a published method for the analysis of a broad range of drugs, including this compound, in biological matrices.[1]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A 5% phenyl 95% dimethylpolysiloxane column (e.g., 30 m × 0.25 mm, 0.25-µm film thickness) is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injection: A 2-µL splitless injection is performed.[1]
-
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, then ramped to 190°C at 10°C/min, and then to 280°C at 20°C/min with a final hold time of 14 minutes.[1]
-
Injector and Interface Temperatures: Set at 250°C and 260°C, respectively.[1]
-
Mass Spectrometer: Operated in either full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: For biological samples like urine, a liquid-liquid extraction (e.g., with a Toxi-Tube A) is performed. The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent like methanol before injection.[1]
Capillary Electrophoresis (CE) Protocol (Hypothetical)
This proposed method is based on established CE methods for the separation of phenothiazine derivatives.
-
Instrumentation: A standard Capillary Electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter, 50-60 cm total length).
-
Background Electrolyte (BGE): A low pH buffer is often effective for the separation of basic drugs like phenothiazines. A 50 mM phosphate buffer at pH 2.5 is a good starting point.
-
Voltage: A separation voltage in the range of 15-25 kV is typically applied.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-column UV detection at a wavelength around 254 nm.
-
Sample Preparation: The sample is dissolved in the background electrolyte or a compatible low-ionic-strength buffer and filtered before injection.
-
Method Validation: The method should be validated according to ICH guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, and LOQ.
Mandatory Visualization
Caption: Workflow for the cross-validation and comparison of analytical methods.
Caption: General experimental workflow for the analysis of this compound.
References
A Comparative Analysis of the Side Effect Profiles of Dimethoxanate and Other Common Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Dimethoxanate and other widely used antitussive agents, including both opioid and non-opioid options. The information presented is intended to support research, scientific inquiry, and drug development efforts in the field of respiratory therapeutics. While comprehensive quantitative data for a direct comparison of this compound with other antitussives is limited in publicly available literature, this guide synthesizes the existing data on the individual side effect profiles of these agents to facilitate a comparative understanding.
Quantitative Analysis of Side Effect Profiles
The following table summarizes the reported side effects of this compound and other common antitussives. It is important to note that the incidence of these side effects can vary depending on the dose, patient population, and the methodology of the clinical trial.
| Antitussive Agent | Class | Common Side Effects | Less Common/Rare Side Effects | Serious Adverse Events |
| This compound | Phenothiazine derivative | Drowsiness, Dizziness, Gastrointestinal discomfort, Mild sedation.[1] | Nausea, Vomiting.[2] | Central nervous system depression.[2] |
| Dextromethorphan | Morphine derivative (NMDA receptor antagonist) | Dizziness, Lightheadedness, Drowsiness, Nervousness, Restlessness, Nausea, Vomiting, Stomach pain.[3][4] | Confusion, Constipation, Diarrhea.[5] | Serotonin syndrome (when combined with serotonergic drugs), Abuse potential leading to dissociative hallucinogenic effects.[5][6] |
| Codeine | Opioid | Nausea, Vomiting, Constipation, Drowsiness, Dizziness, Lightheadedness.[7][8][9] | Sweating, Decreased sexual desire, Dry mouth.[7][10] | Respiratory depression, a high potential for abuse and addiction, severe hypotension, and in combination with other substances, liver damage.[7][10][11] |
| Guaifenesin | Expectorant | Dizziness, Headache, Gastrointestinal disturbances (at high doses).[12] | Rash.[13] | Generally well-tolerated with a favorable safety profile.[12] In a study of an extended-release formulation, 29 treatment-emergent adverse events were recorded in 28 out of 552 patients, with gastrointestinal (n=11) and nervous system (n=8) events being the most frequent.[14] |
| Benzonatate | Non-narcotic (voltage-gated sodium channel blocker) | Drowsiness, Dizziness, Headache, Nausea.[15] | Constipation, Nasal congestion, Mild rash or itching.[15] | Severe allergic reactions, Confusion, Hallucinations, Chest numbness.[15] In a retrospective analysis of poison control data (2010-2018) involving pediatric single-substance exposures, 2.3% of cases had a moderate clinical effect, 0.4% had a major clinical effect, and 0.1% resulted in death.[16] |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials of antitussives involves a combination of patient-reported outcomes and objective measurements. The following are detailed methodologies for key experiments cited in the evaluation of these agents.
Assessment of Somnolence and Dizziness
Methodology:
-
Patient-Reported Outcomes (PROs):
-
Epworth Sleepiness Scale (ESS): This is a widely used questionnaire to assess daytime sleepiness.[17] Patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3. A total score of 11 or higher is indicative of excessive daytime sleepiness.
-
Visual Analog Scale (VAS) for Drowsiness: Patients are asked to mark their level of drowsiness on a 100 mm line, with "0" representing "not drowsy at all" and "100" representing "extremely drowsy."[4]
-
-
Objective Tests:
-
Multiple Sleep Latency Test (MSLT): This test measures how quickly a person falls asleep in a quiet environment during the day. It is considered a gold standard for objectively measuring sleepiness.[18][19]
-
Maintenance of Wakefulness Test (MWT): This test assesses a person's ability to stay awake for a defined period.[19]
-
Psychomotor Vigilance Task (PVT): This task measures sustained attention and reaction time, which can be impaired by drowsiness.[19]
-
Assessment of Gastrointestinal Adverse Events
Methodology:
-
Patient-Reported Outcomes (PROs):
-
Gastrointestinal Symptom Rating Scale (GSRS): This is a questionnaire designed to evaluate a wide range of gastrointestinal symptoms.
-
Daily Diaries: Patients record the frequency and severity of specific gastrointestinal symptoms such as nausea, vomiting, constipation, and diarrhea on a daily basis.
-
-
Clinical Assessment:
-
Investigators use a standardized glossary of terms, such as the Medical Dictionary for Regulatory Activities (MedDRA), to classify and record adverse events reported by patients.[20]
-
The severity of gastrointestinal adverse events is graded based on a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), which ranks severity from Grade 1 (mild) to Grade 5 (death).[21]
-
General Adverse Event Monitoring and Reporting in Clinical Trials
Methodology:
-
Systematic Data Collection: The trial protocol explicitly defines what constitutes an adverse event (AE), how AEs will be monitored and recorded, the actions to be taken, and the reporting procedures.[22]
-
Grading and Attribution:
-
Severity Grading: AEs are graded based on their intensity (e.g., mild, moderate, severe).[23]
-
Seriousness Criteria: An AE is classified as serious if it results in death, is life-threatening, requires hospitalization, results in disability, or is a congenital anomaly.[22]
-
Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug.[24]
-
-
Reporting: Serious and unexpected adverse reactions are reported to regulatory authorities and ethics committees within a specific timeframe.[22]
Signaling Pathways and Side Effects
The therapeutic and adverse effects of antitussives are mediated by their interaction with specific signaling pathways. The following diagrams illustrate the known pathways for several classes of these drugs.
Caption: Mu-Opioid Receptor Signaling Pathway for Codeine.
Caption: NMDA Receptor Antagonist Pathway for Dextromethorphan.
References
- 1. Scholarly Article or Book Chapter | Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | ID: p8418t41c | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.umt.edu [scholarworks.umt.edu]
- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 7. Editorial: Opioid-induced respiratory depression: neural circuits and cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 11. Effects of N-methyl-D-aspartate antagonists on the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitussives: Examples, uses, side effects, and more [medicalnewstoday.com]
- 15. Prospective Study on the Evaluation, Patient Reported Outcomes and Effectiveness of Treatment for Chronic Cough | Clinical Research Trial Listing [centerwatch.com]
- 16. bioengineer.org [bioengineer.org]
- 17. Daytime somnolence. Basic concepts, assessment tools and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subjective and Objective Assessment of Hypersomnolence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Objective evaluation of excessive daytime sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Adverse Events in Protocols, Clinical Study Reports, and Published Papers of Trials of Orlistat: A Document Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. txwb.crab.org [txwb.crab.org]
- 22. ro.hksyu.edu [ro.hksyu.edu]
- 23. Grading the severity of adverse events (AEs) |… | Clinician.com [clinician.com]
- 24. swog.org [swog.org]
In Vivo Validation of Sigma-1 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Sigma-1 Receptor Antagonists
To understand the in vivo profile of a potential S1R antagonist, it is crucial to compare its performance against well-characterized compounds. The following table summarizes the in vitro binding affinities and in vivo efficacy of several known S1R antagonists.
| Compound | Ki for S1R (nM) | S2R/S1R Selectivity Ratio | In Vivo Model | Effective Dose | Observed Effect |
| SI 1/28 | 6.1[3][4] | 423[3][4] | Formalin-induced inflammatory pain (mice) | 13.2 mg/kg (ED50)[3] | Dose-dependent antinociception in phase II[3] |
| E-52862 (S1RA) | 17[1] | 370[1] | Formalin-induced pain (rats) | 40-160 mg/kg, p.o. | Attenuation of flinching and lifting/licking behaviors[5] |
| PW507 | Not specified | Not specified | Streptozotocin-induced diabetic neuropathic pain (rats) | 20 mg/kg, i.p. | Alleviation of mechanical allodynia and thermal hyperalgesia[6] |
| BD1047 | Not specified | Not specified | Formalin-induced pain (mice) | 10-100 nmol, i.t. | Reduction of pain behaviors in phase II[7] |
| NE-100 | Not specified | Not specified | Model of amnesia | Not specified | Blockade of neuroprotective effects of S1R agonists[8] |
Key In Vivo Experimental Protocols
The following are detailed protocols for essential in vivo assays to validate S1R antagonism.
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic chemical nociception that allows for the assessment of a compound's effect on both acute and persistent pain.
Protocol:
-
Animals: Male C57BL/6J mice are typically used.
-
Acclimation: Allow mice to acclimate to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound (e.g., Dimethoxanate) or a reference antagonist (e.g., SI 1/28 at 1-45 mg/kg, i.p.) 10-20 minutes prior to formalin injection. A vehicle control group and a positive control (e.g., morphine) should be included.
-
Formalin Injection: Inject 15 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw in 5-minute intervals for 60 minutes.
-
Data Analysis: The early phase (Phase I) is the first 5 minutes post-injection, representing acute nociception. The late phase (Phase II), from 10 to 60 minutes, reflects inflammatory pain and central sensitization.[3] A reduction in the duration of licking/biting in Phase II is indicative of potential S1R antagonist activity.[3][5][7]
Hot Plate Test for Thermal Pain
The hot plate test assesses the response to a thermal stimulus and is useful for evaluating central analgesic effects.
Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 51-55°C.[9][10]
-
Animals: Male Wistar rats or Swiss mice are commonly used.
-
Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nocifensive response (e.g., hind paw licking, jumping) is observed. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound or reference antagonist.
-
Test Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: An increase in the latency to respond compared to baseline and vehicle-treated animals indicates an analgesic effect.
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical mechanisms of S1R antagonists.
Protocol:
-
Surgery: Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat or mouse. Allow for a recovery period of at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound or reference antagonist.
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Changes in neurotransmitter levels following drug administration, compared to baseline, can reveal the modulatory effects of the S1R antagonist on specific neurotransmitter systems.[11][12]
Visualizing Key Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of a sigma-1 receptor antagonist.
Logical Relationship of S1R Antagonism and Analgesia
Caption: Logical flow from S1R antagonism to analgesia.
Conclusion
The in vivo validation of a novel sigma-1 receptor antagonist requires a systematic approach involving well-established behavioral and neurochemical assays. While direct in vivo evidence for this compound's S1R antagonism is pending, the experimental protocols and comparative data presented in this guide offer a robust framework for its evaluation. By comparing its effects to those of established antagonists like SI 1/28 and E-52862, researchers can effectively characterize its potential as a therapeutic agent. The provided diagrams offer a visual aid to understanding the underlying mechanisms and experimental workflows crucial for advancing drug development in this field.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intrathecal treatment with sigma1 receptor antagonists reduces formalin-induced phosphorylation of NMDA receptor subunit 1 and the second phase of formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dol.inf.br [dol.inf.br]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Microdialysis in vivo Evaluation of the effects of SA-4503, a Sigma1 Receptor Agonist, on the Levels of Monoamines in the Prefrontal Cortex of Conscious Rats | Auctores [auctoresonline.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dimethoxanate with Novel Antitussive Agents: A Guide for Researchers
In the evolving landscape of antitussive therapies, the quest for agents with superior efficacy and improved safety profiles is paramount. This guide provides a detailed head-to-head comparison of the established antitussive, Dimethoxanate, with three novel agents: Gefapixant, Moguisteine, and Levodropropizine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development.
It is important to note that a direct head-to-head clinical trial comparing this compound with Gefapixant, Moguisteine, or Levodropropizine has not been identified in the current literature. Therefore, this comparison is based on an analysis of individual clinical trial data for each compound, primarily against placebo or other comparators such as codeine.
Mechanism of Action
The antitussive effects of these compounds are mediated through distinct central and peripheral mechanisms.
This compound is understood to exert its effects through a dual mechanism, involving both central and peripheral pathways.[1] Primarily, it acts on the medullary cough center in the brainstem.[1] It is also a ligand for the sigma-1 receptor, which may play a role in modulating the cough reflex.[2] Its peripheral action is thought to involve the modulation of sensory nerve endings in the respiratory tract.[1]
Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways.[1] By blocking the binding of extracellular ATP, which is released during inflammation, Gefapixant reduces the activation of these sensory nerves and dampens the cough reflex.[1][3]
Moguisteine is a peripherally acting antitussive that is believed to activate ATP-sensitive potassium (K-ATP) channels on airway sensory neurons.[4][5] This activation leads to hyperpolarization of the neuronal membrane, making the sensory nerves less responsive to tussive stimuli.[4]
Levodropropizine also acts peripherally by inhibiting the activation of vagal C-fibers.[6] Its mechanism is thought to involve the modulation of sensory neuropeptides in the respiratory tract.[6]
Signaling Pathway Diagrams
Comparative Efficacy
Preclinical Data
| Compound | Animal Model | Challenge Agent | ED50 (mg/kg, p.o.) | Reference |
| Moguisteine | Guinea Pig | Citric Acid | 25.2 | [7] |
| Guinea Pig | Capsaicin | 19.3 | [7] | |
| Codeine | Guinea Pig | Citric Acid | 29.2 | [7] |
| Guinea Pig | Capsaicin | 15.2 | [7] |
No specific ED50 data for this compound, Gefapixant, or Levodropropizine from comparable preclinical models was identified in the search results.
Clinical Data
| Compound | Study Population | Comparator | Key Efficacy Endpoint | Result |
| This compound | Not specified | Not specified | Reduction in cough symptoms | Generally effective in bronchitis and upper respiratory tract infections.[4] |
| Gefapixant | Refractory or Unexplained Chronic Cough | Placebo | % reduction in 24-h cough frequency | 18.5% reduction at 12 weeks (45 mg BID).[1] |
| Refractory or Unexplained Chronic Cough | Placebo | % reduction in 24-h cough frequency | 14.6% reduction at 24 weeks (45 mg BID).[8] | |
| Moguisteine | Chronic Respiratory Disorders | Placebo | % reduction in coughs (8-10 a.m.) | 42% reduction vs 14% for placebo.[9][10] |
| Chronic Cough | Codeine (15mg & 30mg t.i.d.) | % reduction in morning coughs (6h) | 21% (Moguisteine) vs 28-29% (Codeine); not significant.[10] | |
| Levodropropizine | Adult Bronchitis | Placebo, Morclofone | Reduction in cough frequency | Effective in ~80% of patients; 33-51% reduction in responders.[11] |
| Chronic Cough | Codeine | Change in VAS score | Codeine showed a greater reduction (35.11 vs 19.77).[12][13] | |
| Chronic Bronchitis | Placebo | Reduction in cough episodes | 54.4% reduction vs 16.2% for placebo.[8][14] |
Pharmacokinetic Profiles
| Parameter | This compound | Gefapixant | Moguisteine | Levodropropizine |
| Bioavailability | Readily absorbed orally[4] | ≥78%[13] | Not specified | >75%[12] |
| Time to Peak (Tmax) | Not specified | 2-3 hours[15] | Not specified | ~0.75 hours[9] |
| Protein Binding | Not specified | Not specified | Not specified | 11-14%[9] |
| Metabolism | Hepatic[4] | Minor[13] | Not specified | Not specified |
| Elimination Half-life | Not specified | 8.2-9.6 hours[15] | Not specified | ~2.3 hours[9] |
| Excretion | Primarily renal[4] | Primarily renal (unchanged)[13] | Not specified | Urine (35% unchanged and metabolites)[9] |
Safety and Tolerability
| Compound | Common Adverse Events | Serious Adverse Events |
| This compound | Dizziness, gastrointestinal discomfort, mild sedation, nausea, vomiting.[4][16] | Not specified |
| Gefapixant | Taste-related disturbances (dysgeusia, ageusia, hypogeusia), nausea, upper respiratory tract infection.[1][6][17] | Generally well-tolerated; no significant increase in serious AEs vs placebo.[18] |
| Moguisteine | Generally well-tolerated; fewer adverse events than codeine in a comparative trial.[5][10] | No serious adverse events reported in cited trials.[9] |
| Levodropropizine | Drowsiness, fatigue, dizziness, nausea, vomiting, diarrhea.[19][20][21] | Rare, but may include liver dysfunction.[19] |
Experimental Protocols
Citric Acid-Induced Cough Model (Guinea Pig)
This is a standard preclinical model for evaluating the efficacy of antitussive agents.
Protocol:
-
Animal Selection: Healthy guinea pigs are selected and acclimatized to the laboratory conditions.
-
Drug Administration: The test compound or vehicle is administered, typically orally (p.o.), at a predetermined time before the cough challenge.
-
Cough Induction: The animals are placed in a chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration.
-
Data Collection: The number of coughs is recorded during and immediately after the exposure using a sound-recording device and specialized software.
-
Data Analysis: The percentage inhibition of the cough response compared to the vehicle-treated group is calculated to determine the antitussive efficacy. The dose that produces 50% of the maximal effect (ED50) can also be determined.[22]
Clinical Trial Protocol for Chronic Cough
Objective and subjective measures are crucial for assessing antitussive efficacy in clinical trials.
Key Components:
-
Patient Population: Patients with refractory or unexplained chronic cough lasting more than eight weeks.[23]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Primary Endpoint: Objective 24-hour cough frequency, measured using ambulatory sound recording devices.[24][17]
-
Secondary Endpoints:
-
Safety Assessment: Monitoring and reporting of all adverse events.
Conclusion
This comparative guide highlights the distinct mechanisms of action and provides a summary of the available efficacy, pharmacokinetic, and safety data for this compound and the novel antitussive agents Gefapixant, Moguisteine, and Levodropropizine.
While this compound has a history of use, the quantitative and mechanistic data for the novel agents are more robustly characterized in recent literature. Gefapixant, with its targeted P2X3 receptor antagonism, has demonstrated efficacy in reducing cough frequency in large clinical trials. Moguisteine and Levodropropizine, both peripherally acting agents, also show promise with favorable efficacy and safety profiles in the studied populations.
The lack of direct comparative clinical trials between this compound and these newer agents is a significant data gap. Future research, including head-to-head trials, would be invaluable for establishing a definitive therapeutic hierarchy. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug developers in the ongoing effort to advance the treatment of cough.
References
- 1. Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Involvement of ATP-sensitive K(+) channels in the anti-tussive effect of moguisteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 7. Transient Receptor Potential A1 Channels: Insights Into Cough and Airway Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 9. Clinical trial of the efficacy and safety of moguisteine in patients with cough associated with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of moguisteine in comparison with codeine phosphate in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients. | Semantic Scholar [semanticscholar.org]
- 12. Effectiveness and Safety of Codeine and Levodropropizine in Patients With Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on measurement and monitoring of cough: what are the important study endpoints? - Spinou - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. stradoslabs.com [stradoslabs.com]
- 18. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of gefapixant, a P2X3 antagonist, for lung cancer-related cough: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanical induction of cough in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Summary of the evidence | Cough (acute): antimicrobial prescribing | Guidance | NICE [nice.org.uk]
- 23. Mechanical Insufflation-Exsufflation: Considerations for Improving Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pure.qub.ac.uk [pure.qub.ac.uk]
Verifying the Analgesic Properties of Dimethoxanate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo evaluation of the analgesic properties of Dimethoxanate, a phenothiazine derivative with potential applications in pain management. While primarily known as a cough suppressant, preliminary evidence suggests this compound may exert analgesic effects through modulation of central nervous system pathways, including the sigma-1 receptor and GABA/glycine neurotransmitter systems.[1] This document outlines detailed experimental protocols, proposes relevant comparator drugs, and provides a structure for the presentation of quantitative data to facilitate a rigorous assessment of this compound's analgesic potential.
Putative Analgesic Mechanisms of this compound
This compound's potential analgesic effects are thought to stem from its interaction with key central nervous system targets. It has been shown to bind to the sigma-1 receptor, a protein known to modulate nociceptive signaling.[2] Additionally, it is suggested that this compound may enhance the inhibitory effects of GABA and glycine, two crucial neurotransmitters in reducing neuronal excitability, which could be beneficial in managing neuropathic pain.[1]
Proposed In Vivo Analgesic Assays
To comprehensively evaluate the analgesic properties of this compound, a combination of well-established in vivo models is recommended. The following protocols for the hot plate test and the formalin test are provided as a guide for researchers.
Hot Plate Test
The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics.[3] The test measures the latency of a thermal pain response, which is indicative of a drug's ability to modulate the perception of pain at the supraspinal level.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are to be used. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time of 30-45 seconds is to be established to prevent tissue damage.
-
Baseline latency is determined for each animal before drug administration.
-
Animals are then treated with this compound, a vehicle control, or a comparator drug (e.g., codeine, tramadol) via intraperitoneal (i.p.) or oral (p.o.) administration.
-
The latency to response is measured at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test
The formalin test is a model of continuous pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[4] The test involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase (0-5 minutes) is attributed to the direct chemical stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response.[2]
Experimental Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) are to be used, following a suitable acclimatization period.
-
Procedure:
-
Animals are pre-treated with this compound, a vehicle control, or a comparator drug.
-
After the appropriate pre-treatment time, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, the animals are placed in an observation chamber.
-
The total time spent licking or biting the injected paw is recorded for the early phase (0-5 minutes) and the late phase (15-30 minutes) post-formalin injection.
-
-
Data Analysis: The total time spent licking/biting in each phase is compared between the different treatment groups.
Comparator Drugs
For a robust comparison, established analgesics with well-characterized mechanisms of action should be included in the studies.
-
Codeine: An opioid analgesic that acts primarily on µ-opioid receptors in the central nervous system. It is effective in both the hot plate and formalin tests.
-
Tramadol: A centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[5]
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, making it more effective in the late phase of the formalin test.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise tabular format to facilitate comparison between this compound and the comparator drugs.
| Treatment Group | Dose (mg/kg) | Hot Plate Test (% MPE at 60 min) | Formalin Test - Early Phase (Licking Time in sec) | Formalin Test - Late Phase (Licking Time in sec) |
| Vehicle Control | - | |||
| This compound | ||||
| Codeine | ||||
| Tramadol | ||||
| Diclofenac |
Visualizations
Experimental Workflow
Caption: Proposed workflow for in vivo analgesic testing of this compound.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathways for this compound-mediated analgesia.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
- 5. maze.conductscience.com [maze.conductscience.com]
Assessing Local Anesthetic Potential: A Comparative Framework for Novel Compounds Against Established Standards
A comprehensive evaluation of a new chemical entity for local anesthetic properties requires rigorous comparison against established clinical standards. While direct comparative data for Dimethoxanate as a local anesthetic is not available in current scientific literature, this guide outlines the standard experimental framework and performance benchmarks used to characterize such agents. The methodologies and data presented for standard anesthetics like lidocaine and bupivacaine provide a blueprint for the potential assessment of this compound.
This compound, a phenothiazine derivative, is primarily recognized as a non-narcotic antitussive, or cough suppressant.[1][2] Its mechanism of action is understood to be centered on the medullary cough center in the brainstem, with some peripheral effects on sensory nerve endings in the respiratory tract.[1] While one source notes potential local anesthetic effects, specific experimental data to support this claim is lacking.[2] In contrast, standard local anesthetics such as lidocaine and bupivacaine have well-documented profiles.
Performance Benchmarks: Standard Local Anesthetics
The efficacy of local anesthetics is primarily determined by their onset and duration of action. These parameters are crucial for their clinical applicability. The following table summarizes typical values for lidocaine and bupivacaine, which serve as benchmarks in the development of new anesthetic agents.
| Local Anesthetic | Onset of Action | Duration of Action |
| Lidocaine | Fast (< 2 minutes) | Short to Moderate (1-2 hours) |
| Bupivacaine | Slower (~5 minutes) | Long (2-4+ hours) |
Note: Onset and duration are dependent on factors such as concentration, volume, location of administration, and the presence of vasoconstrictors like epinephrine.[3][4]
Experimental Protocols for Efficacy Assessment
To evaluate the local anesthetic properties of a compound like this compound, standardized preclinical animal models are employed. These in vivo assays measure the blockade of sensory nerve conduction.
Thermal Nociception: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic and anesthetic effects of a substance by measuring the latency of a rodent's tail withdrawal from a heat source.[5][6] An increased latency period after drug administration indicates a reduction in pain perception.[5]
Protocol:
-
Animal Acclimation: Rodents, typically rats or mice, are habituated to the testing environment and apparatus to minimize stress-induced variability.[7]
-
Baseline Measurement: A focused beam of radiant heat is applied to a specific point on the animal's tail. The time taken for the animal to flick its tail out of the beam is recorded as the baseline tail-flick latency (TFL). A cut-off time (usually 10-12 seconds) is established to prevent tissue damage.[5][6]
-
Drug Administration: The test compound (e.g., this compound) and a standard (e.g., lidocaine) are administered, typically via subcutaneous injection at the base of the tail.[8] A control group receives a saline injection.
-
Post-Treatment Measurement: At predetermined time intervals following injection, the TFL is measured again.
-
Data Analysis: The duration of the local anesthetic effect is determined by the time it takes for the TFL to return to baseline.[8] The percentage of maximal possible effect (%MPE) can also be calculated to quantify the analgesic efficacy.
Mechanical Nociception: Von Frey Test (Paw Withdrawal)
This test assesses the mechanical sensitivity of a rodent's paw and is used to measure tactile allodynia (pain from a stimulus that does not normally provoke pain).[9] Local anesthetics are expected to increase the paw withdrawal threshold.
Protocol:
-
Animal Acclimation: Animals are placed in individual compartments on an elevated wire mesh floor and allowed to acclimate.[10]
-
Baseline Measurement: Calibrated von Frey filaments, which apply a specific amount of force, are applied to the plantar surface of the hind paw. The threshold is the force at which the animal consistently withdraws its paw. The "up-down method" is a common technique to determine the 50% withdrawal threshold.[9][10]
-
Drug Administration: The test and standard compounds are injected into the plantar surface of the hind paw.
-
Post-Treatment Measurement: The paw withdrawal threshold is reassessed at various time points after injection.
-
Data Analysis: An increase in the force required to elicit a withdrawal response indicates a local anesthetic effect.
Nerve Block Model: Sciatic Nerve Block
This model provides a more direct assessment of nerve conduction blockade.[11]
Protocol:
-
Animal Preparation: Under light anesthesia, the sciatic nerve of a rat is located.[12] Ultrasound guidance can be used for precise needle placement.[13]
-
Drug Administration: A small volume of the test compound or a standard anesthetic is injected around the sciatic nerve.[12]
-
Assessment of Sensory Block: Sensory blockade is often measured by applying a noxious stimulus (e.g., thermal via a hot plate or mechanical via pinprick) to the paw innervated by the sciatic nerve and observing the withdrawal response.[11][14]
-
Assessment of Motor Block: Motor function can be evaluated by observing gait, posture, and the ability to bear weight on the affected limb.[12]
-
Data Analysis: The onset, duration, and intensity of both sensory and motor blockade are recorded and compared between the test and standard groups.
Visualizing the Process and Mechanism
To better understand the evaluation process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine vs. Lidocaine: A Pharmacist Explains [verywellhealth.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 8. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Validation of Published Dimethoxanate Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis methods for Dimethoxanate, a phenothiazine-class cough suppressant. The objective is to offer an independent validation of these methods by presenting a detailed overview of the synthetic routes, experimental protocols, and quantitative data to aid researchers in their drug development and synthesis endeavors.
Introduction to this compound Synthesis
This compound, chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, is primarily synthesized through a two-step process. This involves the formation of a reactive intermediate, phenothiazine-10-carbonyl chloride, followed by an esterification reaction with 2-(2-(dimethylamino)ethoxy)ethanol. While this general pathway is widely acknowledged, specific experimental details and quantitative yields can vary in the literature. This guide consolidates and presents the available information to provide a clearer picture of the synthesis.
Comparative Analysis of Synthesis Methods
Currently, a single primary synthetic route for this compound is prominently described in the scientific literature. This section details the steps involved in this method, including the preparation of the key intermediate and the final product.
Method 1: Two-Step Synthesis via Phenothiazine-10-carbonyl chloride
This method is the most commonly cited route for the synthesis of this compound. It involves two main reactions:
-
Formation of Phenothiazine-10-carbonyl chloride: Phenothiazine is reacted with phosgene or a phosgene equivalent like triphosgene to produce the acyl chloride intermediate.
-
Esterification: The phenothiazine-10-carbonyl chloride is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to yield this compound.
Experimental Protocols:
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
-
Reactants: Phenothiazine, Phosgene (or Triphosgene), and a suitable solvent (e.g., toluene, benzene).
-
Procedure: A solution of phenothiazine in a dry, inert solvent is treated with a solution of phosgene or triphosgene. The reaction is typically carried out at a controlled temperature, often starting at a low temperature and gradually warming to room temperature or slightly above. The reaction mixture is stirred for a specified period to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, the solvent and any excess phosgene are removed under reduced pressure. The resulting crude phenothiazine-10-carbonyl chloride can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
-
Reactants: Phenothiazine-10-carbonyl chloride, 2-(2-(dimethylamino)ethoxy)ethanol, a base (e.g., triethylamine, pyridine), and a suitable solvent (e.g., toluene, dichloromethane).
-
Procedure: To a solution of phenothiazine-10-carbonyl chloride in an inert solvent, 2-(2-(dimethylamino)ethoxy)ethanol and a base are added. The base is crucial to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.
-
Work-up and Purification: The reaction mixture is typically washed with water and/or an aqueous basic solution to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried, and the solvent is evaporated. The crude this compound can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Quantitative Data Summary:
| Step | Reactants | Key Reaction Conditions | Reported Yield | Purity | Reference |
| 1 | Phenothiazine, Phosgene/Triphosgene | Toluene, controlled temperature | Data not consistently reported | High | [1] |
| 2 | Phenothiazine-10-carbonyl chloride, 2-(2-(dimethylamino)ethoxy)ethanol | Toluene, Triethylamine, Room Temperature | Data not consistently reported | High | [2] |
Signaling Pathways and Experimental Workflows
To provide a broader context for researchers, the following diagrams illustrate the logical workflow of this comparative guide and a simplified representation of this compound's mechanism of action.
Caption: Logical workflow for the creation of this comparison guide.
Caption: The primary synthetic pathway to this compound.
Conclusion
The synthesis of this compound is predominantly achieved through a two-step method involving the formation of phenothiazine-10-carbonyl chloride and subsequent esterification. While this route is chemically sound, there is a notable lack of detailed, publicly available experimental data that has been independently validated. Researchers seeking to synthesize this compound should consider the general protocols outlined in this guide and may need to perform optimization studies to achieve desired yields and purity. Further publications detailing alternative, more efficient, or greener synthetic routes would be a valuable contribution to the field of medicinal chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethoxanate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dimethoxanate, a phenothiazine-class cough suppressant, requires careful handling and disposal due to its chemical nature. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound hydrochloride. While detailed disposal instructions may not always be present, the SDS provides critical information on hazards, personal protective equipment (PPE), and immediate first-aid measures.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste.
| Protective Gear | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (e.g., pure compound, solution, contaminated materials) and the applicable federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Pure this compound or Concentrated Solutions: Treat as hazardous chemical waste.
-
Dilute Aqueous Solutions: Depending on the concentration and local regulations, some dilute, neutralized solutions may be permissible for drain disposal. However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Items such as gloves, weighing boats, and pipette tips that have come into contact with this compound should be considered contaminated waste.
Step 2: On-Site Neutralization (if applicable and approved)
For small quantities of acidic or basic solutions of this compound, neutralization to a pH between 6 and 8 may be a preliminary step before disposal. This should only be performed by trained personnel following a validated and approved protocol from your institution's EHS office.
Step 3: Waste Collection and Storage
-
Hazardous Chemical Waste:
-
Collect pure this compound and concentrated solutions in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").
-
-
Contaminated Solid Waste:
-
Place all contaminated disposable materials into a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Step 4: Final Disposal
-
Professional Waste Management: The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal in compliance with all regulations.
-
Landfill (with caution): In the absence of other options, and with explicit approval from regulatory agencies, disposal in a designated hazardous waste landfill may be permissible[1]. This is not a recommended route for laboratory-generated waste.
-
Sewer System (highly restricted): Disposal of small amounts of treated and neutralized solutions via the sewer system should only be considered if explicitly permitted by local wastewater treatment authorities[2][3]. Unauthorized discharge can have significant environmental consequences.
Experimental Protocols Cited
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures and maintaining a close working relationship with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling Dimethoxanate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethoxanate. The following procedures are designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for different types of laboratory work.
| Exposure Route | Required Personal Protective Equipment | Notes |
| Inhalation | Chemical fume hood or other approved ventilated enclosure. In case of inadequate ventilation, wear a NIOSH-approved respirator.[1][2] | Use only in well-ventilated areas.[2][3][4] Avoid breathing dust, fumes, gases, mists, vapors, or sprays.[2][3][4] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][2][3][4] | Wash skin thoroughly with soap and water after handling.[1][3][4] |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1][2][3][4] | Do not get in eyes.[2] |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]
-
After skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4] Use only non-sparking tools and take precautionary measures against static discharge.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
